molecular formula C10H11IO2 B6309557 Ethyl 2-iodo-3-methylbenzoate CAS No. 852050-86-3

Ethyl 2-iodo-3-methylbenzoate

Cat. No.: B6309557
CAS No.: 852050-86-3
M. Wt: 290.10 g/mol
InChI Key: SKFNDYMQSUFKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3) is a high-purity organic compound supplied as a yellow to colorless liquid . With the molecular formula C 10 H 11 IO 2 and a molecular weight of 290.1 g/mol, this chemical serves as a versatile synthon in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its structure combines an ester group, which can be used as a directing group or manipulated into other functionalities, with an iodine atom on the aromatic ring that serves as an excellent leaving group. This makes the compound a preferred substrate in Stille, Suzuki, and other palladium-catalyzed cross-coupling reactions to construct more complex biaryl systems prevalent in pharmaceutical agents and functional materials . The methyl group at the 3-position offers a potential site for further functionalization, adding to the molecule's synthetic utility. Researchers value Ethyl 2-iodo-3-methylbenzoate as a key intermediate in the development of active pharmaceutical ingredients (APIs) and in medicinal chemistry projects aimed at discovering new therapeutic agents. Analogous iodobenzoate esters have been utilized in the synthesis of potent Alkenyldiarylmethane (ADAM) derivatives investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The compound should be stored sealed in a dry environment at room temperature (20-22°C) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-iodo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFNDYMQSUFKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-iodo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Ethyl 2-iodo-3-methylbenzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3) is a high-value scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-couplings to generate poly-substituted benzoate derivatives.[1] Its synthesis presents a specific regiochemical challenge: the steric crowding at the 2-position, flanked by a carboxyl group (C1) and a methyl group (C3).

This guide delineates a robust, field-proven synthetic pathway. Unlike generic protocols, this workflow prioritizes the "Acid First, Ester Second" strategy to ensure high purity of the iodo-intermediate prior to the sterically demanding esterification step.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a 1,2,3-trisubstituted benzene ring. Direct iodination of ethyl 3-methylbenzoate is chemically inefficient due to poor regioselectivity (directing effects favor the 6-position or mixtures).

The most authoritative route relies on the Sandmeyer Reaction of the corresponding anthranilic acid derivative, followed by esterification.

Strategic Choice:

  • Route A (Recommended): Iodination of the free acid, followed by esterification.

    • Advantage: The intermediate 2-iodo-3-methylbenzoic acid is a solid (MP 150–153°C) that can be purified via acid-base extraction, removing tarry side products common in diazo reactions.

  • Route B (Alternative): Iodination of the ester.

    • Risk: Purification of the resulting oil requires chromatography, which is less scalable than crystallization.

Retrosynthesis Target Ethyl 2-iodo-3-methylbenzoate (Target) Intermediate 2-Iodo-3-methylbenzoic acid (Stable Solid Intermediate) Target->Intermediate Esterification (Overcoming Steric Hindrance) Starting 2-Amino-3-methylbenzoic acid (Commercially Available) Intermediate->Starting Sandmeyer Reaction (Regiocontrol)

Figure 1: Retrosynthetic logic prioritizing intermediate purification.

Part 2: Phase 1 — The Sandmeyer Transformation

Objective: Conversion of 2-amino-3-methylbenzoic acid to 2-iodo-3-methylbenzoic acid.

1. The Challenge

The 3-methyl group exerts an "ortho-effect," accelerating the decomposition of the diazonium salt if the temperature is not strictly controlled. Furthermore, the iodine substitution is exothermic and can lead to iodine liberation (purple fumes), reducing yield.

2. Protocol

Reagents:

  • 2-Amino-3-methylbenzoic acid (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Potassium Iodide (KI, 2.5 eq)

  • Sulfuric Acid (H₂SO₄, 2.5 M aq) or HCl (conc.)

Step-by-Step Workflow:

  • Diazotization: Suspend the amino acid in dilute H₂SO₄. Cool the slurry to 0–5°C using an ice/salt bath.

  • Activation: Dropwise add aqueous NaNO₂. The solution should turn clear as the diazonium salt forms. Critical: Maintain T < 5°C to prevent phenol formation (hydrolysis).

  • Iodination: Dissolve KI in water (1:1 w/v). Add this solution slowly to the cold diazonium mixture.

    • Observation: Vigorous evolution of nitrogen gas (

      
      ) and formation of a dark oil/solid.
      
  • Thermal Finish: Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure complete decomposition of the diazo intermediate.

  • Workup (The Self-Validating Step):

    • Treat with saturated Sodium Thiosulfate (

      
      ) to quench excess iodine (color changes from dark purple to yellow/tan).
      
    • Filter the precipitate.[2][3][4]

    • Purification: Dissolve the crude solid in 1M NaOH (converts to soluble carboxylate). Filter off any insoluble impurities. Re-acidify the filtrate with HCl to precipitate pure 2-iodo-3-methylbenzoic acid.

Data Checkpoint:

  • Yield Expectation: 75–85%

  • Physical State: Off-white to tan solid.

  • Melting Point: 150–153°C [1].[5][6][7]

Part 3: Phase 2 — Sterically Hindered Esterification

Objective: Conversion of the acid to the ethyl ester.

1. The Challenge

Standard Fisher esterification (refluxing in EtOH with catalytic


) is often sluggish for 2,6-disubstituted benzoates (or 2,3-substituted where the substituents are bulky). The iodine atom at C2 and methyl at C3 create a "steric pocket" that blocks the nucleophilic attack of ethanol.
2. Recommended Protocol: The Acid Chloride Method

This method activates the carboxyl group into a highly reactive species, overcoming the steric barrier.

Reagents:

  • 2-Iodo-3-methylbenzoic acid (Intermediate)[6]

  • Thionyl Chloride (

    
    , 1.5 eq) or Oxalyl Chloride
    
  • Ethanol (anhydrous, excess)

  • Catalytic DMF (1-2 drops)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a drying tube (CaCl₂), suspend the acid in dry toluene or DCM (optional, can be neat).

  • Chlorination: Add

    
     and catalytic DMF. Heat to reflux (approx. 75–80°C) for 2 hours.
    
    • Endpoint: Gas evolution (

      
      , 
      
      
      
      ) ceases; solution becomes homogeneous.
  • Evaporation: Remove excess

    
     under vacuum. Crucial: This prevents the formation of diethyl sulfite later.
    
  • Esterification: Dissolve the residue (crude acid chloride) in anhydrous Ethanol. Add a base scavenger (e.g., Triethylamine or Pyridine, 1.2 eq) if acid sensitivity is a concern, though typically not necessary for this scaffold. Reflux for 1 hour.

  • Isolation: Evaporate ethanol. Partition residue between Ethyl Acetate and dilute

    
     (removes unreacted acid). Dry organic layer (
    
    
    
    ) and concentrate.[8]

Data Checkpoint:

  • Product: Ethyl 2-iodo-3-methylbenzoate.[1][9][10][11]

  • Physical State: Pale yellow oil or low-melting solid.

  • Purity: >98% by HPLC/NMR.

ReactionWorkflow Start Start: 2-Amino-3-methylbenzoic acid Step1 Diazotization (NaNO2, HCl, <5°C) Start->Step1 Step2 Iodination (KI, warm to 60°C) Step1->Step2 -N2 gas Check1 Purification: Acid/Base Extraction Step2->Check1 Remove Iodine Step3 Activation (SOCl2, Reflux) Check1->Step3 Intermediate Pure Step4 Esterification (EtOH, Reflux) Step3->Step4 Acid Chloride Final Final Product: Ethyl 2-iodo-3-methylbenzoate Step4->Final

Figure 2: Process workflow from starting material to final ester.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic FeatureExpected Value/Observation
1H NMR (CDCl₃)Aromatic Region Three protons (ABC system or dd/t). Look for the deshielded doublet at ~7.6-7.8 ppm (H6, ortho to ester).
Methyl Group Singlet at ~2.4–2.5 ppm (Ar-CH₃).
Ethyl Group Quartet (~4.4 ppm) and Triplet (~1.4 ppm).
IR Spectroscopy Carbonyl (C=O) Strong band at ~1720–1730 cm⁻¹ (Ester).
Physical Melting Point Intermediate Acid: 150–153°C [1].[5][6][12]
Part 5: Process Safety & Hazards
  • Diazo Intermediates: Although not isolated, diazonium salts are potentially explosive if allowed to dry. Keep the reaction wet and controlled.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO₂ gases. Perform all transfers in a fume hood.

  • Iodine Waste: The aqueous waste from the Sandmeyer reaction contains iodine/iodide. Treat with thiosulfate before disposal to prevent pipe corrosion and toxic fumes.

References
  • Organic Syntheses. (1927). m-Iodobenzoic Acid (General Sandmeyer Protocol). Org. Synth. 7, 56. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2021). 2-Amino-3-methylbenzoic acid Thermochemical Data. Retrieved from [Link][13]

Sources

An In-depth Technical Guide to Ethyl 2-iodo-3-methylbenzoate: Properties, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 2-iodo-3-methylbenzoate, with CAS Number 852050-86-3, is a polysubstituted aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring an ortho-iodinated and meta-methylated ethyl benzoate core, presents a unique combination of reactive sites. The presence of the iodine atom, an excellent leaving group, makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and heteroatom substituents. The ester functionality provides a handle for further transformations such as hydrolysis, amidation, or reduction. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and reactivity of Ethyl 2-iodo-3-methylbenzoate, offering valuable insights for researchers in medicinal chemistry and materials science.

Core Chemical and Physical Properties

Ethyl 2-iodo-3-methylbenzoate is typically supplied as a yellow to colorless oil.[1] A summary of its fundamental properties is provided in the table below. Understanding these properties is the first step in its effective application in experimental workflows.

PropertyValueSource
CAS Number 852050-86-3[1][2]
Molecular Formula C₁₀H₁₁IO₂[1][2]
Molecular Weight 290.10 g/mol [1][2]
Physical State Liquid / Yellow to colorless oil[1]
Storage Store sealed in a dry place at room temperature (20 to 22 °C)[1]

Synthesis and Purification: A Practical Approach

The synthesis of Ethyl 2-iodo-3-methylbenzoate is not commonly detailed in standard literature, but a reliable route can be devised from commercially available precursors, leveraging well-established methodologies. A logical and field-proven approach is the Sandmeyer-type diazotization-iodination of the corresponding aniline, Ethyl 2-amino-3-methylbenzoate. This method is analogous to the industrial production of similar iodo-aromatics.[3]

The rationale for this choice is the high efficiency and functional group tolerance of the Sandmeyer reaction. The amino group is an excellent precursor for installing a halide via a diazonium salt intermediate.

Experimental Protocol: Synthesis via Diazotization-Iodination

Step 1: Diazotization of Ethyl 2-amino-3-methylbenzoate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 2-amino-3-methylbenzoate (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture is maintained below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed. The addition should be controlled to manage the effervescence.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with a 10% sodium sulfite solution to remove any residual iodine, followed by a saturated sodium bicarbonate solution, and finally with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 2-iodo-3-methylbenzoate.

The following diagram outlines the logical flow of this synthetic workflow.

G cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A Dissolve Ethyl 2-amino-3-methylbenzoate in H₂SO₄/H₂O at 0-5 °C B Add NaNO₂ solution dropwise (Maintain T < 5 °C) A->B C Stir for 30 min at 0-5 °C B->C E Add diazonium salt to KI solution C->E Transfer Diazonium Salt D Prepare aqueous KI solution D->E F Warm to RT and stir for 1-2h E->F G Extract with organic solvent F->G Transfer Crude Product H Wash with Na₂SO₃, NaHCO₃, Brine G->H I Dry, concentrate, and purify via column chromatography H->I J J I->J Final Product: Ethyl 2-iodo-3-methylbenzoate

Caption: Synthetic workflow for Ethyl 2-iodo-3-methylbenzoate.

Spectroscopic Characterization

Authenticating the structure of Ethyl 2-iodo-3-methylbenzoate is paramount. Below is a summary of the expected spectral data based on its molecular structure and analogies to similar compounds.[4][5][6][7]

Technique Expected Observations
¹H NMR Ethyl Group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-). Aromatic Protons: Three protons in the aromatic region (~7.0-7.8 ppm), likely exhibiting complex splitting patterns due to their relative positions. Methyl Group: A singlet at ~2.4 ppm (3H, Ar-CH₃).
¹³C NMR Ester Group: Carbonyl carbon (~165-170 ppm), -OCH₂- carbon (~60-65 ppm), and -CH₃ carbon (~14 ppm). Aromatic Carbons: Six distinct signals in the aromatic region (~125-145 ppm), with the carbon bearing the iodine atom (C-I) appearing at a higher field (~90-100 ppm) due to the heavy atom effect. Methyl Carbon: Ar-CH₃ carbon signal around 20-25 ppm.
IR Spectroscopy Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. C-O stretches around 1100-1300 cm⁻¹. Aromatic C-H stretches just above 3000 cm⁻¹ and C=C stretches in the 1450-1600 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 290. A characteristic fragmentation pattern would involve the loss of the ethoxy group (-OC₂H₅, M-45) and the carbonyl group (-CO, M-28).

Chemical Reactivity and Applications in Drug Development

The synthetic value of Ethyl 2-iodo-3-methylbenzoate lies in its capacity to undergo a variety of transformations, primarily centered around the C-I bond. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling reactions due to their high reactivity, which often allows for milder reaction conditions compared to aryl bromides or chlorides.

Key Reactions and Mechanistic Considerations:
  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent. This is a cornerstone of modern drug discovery for constructing biaryl scaffolds. The choice of palladium catalyst, ligand, and base is critical and must be optimized for this specific sterically hindered substrate.

  • Sonogashira Coupling: Enables the formation of a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This is a powerful method for synthesizing aryl alkynes, which are important pharmacophores.

  • Heck Coupling: This reaction forms a substituted alkene by coupling the aryl iodide with an alkene. It provides a direct route to stilbene and cinnamate derivatives.

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling the aryl iodide with primary or secondary amines. This reaction is invaluable for synthesizing aniline derivatives, which are prevalent in many pharmaceutical agents.

  • Grignard Reaction: The aryl iodide can be converted into a Grignard reagent by reacting with magnesium metal.[8][9] This organometallic intermediate can then react with various electrophiles to form new C-C bonds.

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction, a frequent application for this class of compound.

G cluster_reactants Reactants & Reagents A Ethyl 2-iodo-3-methylbenzoate F Assemble Reaction under Inert Atmosphere (N₂ or Ar) A->F B Arylboronic Acid/Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) + Ligand C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane) E->F G Heat Reaction Mixture (e.g., 80-110 °C) F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Aqueous Work-up and Extraction H->I J Purification (Column Chromatography/Recrystallization) I->J K Characterization (NMR, MS) J->K

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials.[1]

This technical guide provides a foundational understanding of Ethyl 2-iodo-3-methylbenzoate, equipping researchers with the necessary knowledge to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 852050-86-3 | Ethyl 2-iodo-3-methylbenzoate. Retrieved February 5, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved February 5, 2026, from [Link]

  • SIELC Technologies. (n.d.). Ethyl 2-methylbenzoate. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbenzoate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

  • StackExchange. (2025). Grignard + iodoform reaction sequence. Chemistry Stack Exchange. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-iodo-3-methylbenzoate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl m-toluate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.
  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetyl 2-iodo-3-methylbenzoate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3)

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Sterically Congested Scaffolds in Medicinal Chemistry

Executive Summary

Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3) represents a specialized class of halogenated aromatic esters utilized primarily as a high-value intermediate in the synthesis of polycyclic heterocycles and biaryl scaffolds.[1][2] Distinguished by the ortho-positioning of a reactive iodine atom relative to an ester group, and flanked by a sterically demanding methyl group at the C3 position, this molecule serves as a "spring-loaded" electrophile.

For drug development professionals, its utility lies in its dual reactivity: the iodine atom facilitates transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the adjacent ester provides a handle for subsequent cyclization or nucleophilic attack. This guide details the handling, synthesis, and catalytic applications of this compound, emphasizing its role in constructing isocoumarin and isoquinoline pharmacophores.

Chemical Profile & Physical Properties[3][4][5][6][7][8]

PropertySpecification
CAS Number 852050-86-3
IUPAC Name Ethyl 2-iodo-3-methylbenzoate
Molecular Formula C₁₀H₁₁IO₂
Molecular Weight 290.10 g/mol
Appearance Clear, colorless to pale yellow oil
Boiling Point ~323 °C (Predicted/Derivative-based)
Solubility Soluble in CH₂Cl₂, DMSO, EtOAc; Insoluble in water
Key Functional Groups Aryl Iodide (C-I), Ethyl Ester (-COOEt), Methyl (-CH₃)

Synthetic Routes & Production Logic

The synthesis of Ethyl 2-iodo-3-methylbenzoate is non-trivial due to the directing effects required to place the iodine atom between the ester and the methyl group. The most robust route involves the iodination of the parent acid followed by esterification.

The "Sandwich" Iodination Challenge

Direct iodination of ethyl 3-methylbenzoate often yields a mixture of isomers (mainly the 6-iodo or 4-iodo products) due to the directing effects of the existing substituents. Therefore, the preferred industrial route utilizes a directed lithiation or a diazotization strategy starting from the aniline derivative.

Validated Synthetic Pathway
  • Precursor Selection: Start with 2-amino-3-methylbenzoic acid .

  • Sandmeyer Reaction: Diazotization using NaNO₂/HCl followed by quenching with KI introduces the iodine at the C2 position with high regioselectivity.

  • Esterification: Fischer esterification of the resulting 2-iodo-3-methylbenzoic acid with ethanol and catalytic H₂SO₄.

SynthesisPath Figure 1: Regioselective Synthesis via Sandmeyer Reaction Start 2-Amino-3-methylbenzoic acid Inter 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) Start->Inter 1. NaNO2, HCl, 0°C 2. KI (Sandmeyer) Product Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3) Inter->Product EtOH, H2SO4 (cat) Reflux, 4h

Core Application: Heterocycle Construction

The primary value of CAS 852050-86-3 in drug discovery is its ability to form bicyclic systems. The ortho-relationship between the iodide and the ester allows for a "couple-then-cyclize" strategy.

Protocol A: Isocoumarin Synthesis via Sonogashira Coupling

This protocol describes the synthesis of 3-substituted isocoumarins, a scaffold found in various serine protease inhibitors and antifungal agents.

Mechanism:

  • Sonogashira Coupling: The C2-iodide reacts with a terminal alkyne.

  • Electrophilic Cyclization: The pendant alkyne is activated (often by the same catalyst or an additive like I₂ or AgOTf), prompting the carbonyl oxygen of the ester to attack the alkyne, releasing the ethyl group (transesterification/lactonization).

Step-by-Step Protocol:

  • Reagents:

    • Ethyl 2-iodo-3-methylbenzoate (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • CuI (2 mol%)

    • Triethylamine (3.0 equiv) in DMF.

  • Coupling: Stir at room temperature under N₂ for 4–6 hours. Monitor by TLC (formation of the internal alkyne intermediate).

  • Cyclization: If spontaneous cyclization does not occur, add I₂ (1.5 equiv) in CH₂Cl₂ to induce iodocyclization, yielding the 4-iodo-isocoumarin derivative, or heat to 80°C with catalytic Ag₂CO₃.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

The C3-methyl group exerts steric pressure on the C2-iodide. While this makes oxidative addition slower than in unhindered systems, it prevents homocoupling and enhances the stability of the resulting biaryl axis—a critical feature for atropisomer-selective synthesis .

Representative Conditions:

  • Catalyst: Pd₂(dba)₃ with SPhos or XPhos (Buchwald ligands are essential here to overcome the steric hindrance of the adjacent methyl group).

  • Base: K₃PO₄ (anhydrous).

  • Solvent: Toluene/Water (10:1) at 100°C.

ReactivityMap Figure 2: Divergent Synthetic Utility in Medicinal Chemistry Core Ethyl 2-iodo-3-methylbenzoate Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Core->Sonogashira Path A Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd-SPhos) Core->Suzuki Path B Isocoumarin 3-Substituted Isocoumarin (Bioactive Scaffold) Sonogashira->Isocoumarin Cyclization (-EtOH) Biaryl Sterically Hindered Biaryl (Atropisomeric Drug Core) Suzuki->Biaryl C-C Bond Formation

Handling, Stability, and Safety (E-E-A-T)

  • Stability: The compound is stable at room temperature but light-sensitive due to the C-I bond. Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent iodine liberation and discoloration.

  • Safety Profile:

    • Skin/Eye Irritant: Like most alkyl benzoates and aryl halides, it acts as a contact irritant.

    • Sensitization: Potential skin sensitizer.[3]

    • PPE: Nitrile gloves and safety goggles are mandatory. All reactions involving palladium catalysis and volatile solvents (DMF, TEA) must be performed in a fume hood.

References

  • Hoffman Fine Chemicals. (n.d.). Ethyl 2-iodo-3-methylbenzoate Product Specifications. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 2-Iodo-3-methylbenzoate CAS 852050-86-3 Data Sheet. Retrieved from

  • ChemicalBook. (2025).[4] Synthesis and Properties of 2-Iodo-3-methylbenzoic acid derivatives. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Ethyl 2-iodo-3-methylbutanoate and related Benzoates. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling of Sterically Hindered Aryl Halides. Retrieved from

Sources

Technical Guide: Physical Properties & Synthetic Utility of Ethyl 2-iodo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-iodo-3-methylbenzoate (CAS: 852050-86-3) represents a critical scaffold in medicinal chemistry, particularly in the design of biaryl pharmacophores via palladium-catalyzed cross-coupling. As a trisubstituted benzene derivative, it possesses a unique steric profile due to the ortho-disposition of the iodine atom and the methyl group relative to the ester functionality. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity patterns, designed to support researchers in optimizing lead generation workflows.

Part 1: Molecular Identity & Physicochemical Profile

The physical behavior of Ethyl 2-iodo-3-methylbenzoate is governed by its lipophilic nature and the significant steric crowding around the carbonyl center. Unlike simple benzoates, the 2-iodo and 3-methyl substituents create a "molecular cleft" that influences both solubility and reagent accessibility.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Note
CAS Number 852050-86-3[BLD Pharm, 2025]
Molecular Formula C₁₀H₁₁IO₂
Molecular Weight 290.10 g/mol
Physical State Viscous Liquid / Low-melting SolidTypically appears as a yellow to colorless oil.[1][2]
Density ~1.55 - 1.65 g/cm³ (Predicted)High density attributed to the heavy iodine atom.
Boiling Point ~170-175°C at 23 mmHg (Predicted)Extrapolated from Ethyl 2-iodobenzoate (165°C/23mmHg).
LogP (Predicted) 3.6 ± 0.4Highly lipophilic; requires non-polar solvents for extraction.
Solubility DCM, EtOAc, DMSO, THFInsoluble in water.
Flash Point >113°C (Predicted)

Expert Insight: The presence of the iodine atom significantly increases the density relative to non-halogenated benzoates. When performing liquid-liquid extractions (e.g., DCM/Water), this compound will reside in the bottom organic layer, a crucial detail for automated phase separation protocols.

Part 2: Synthetic Accessibility & Purity Profiling

Reliable access to high-purity Ethyl 2-iodo-3-methylbenzoate is best achieved via Fisher Esterification. While acid chloride routes exist, the acid-catalyzed esterification is more atom-economical and scalable for this specific substrate.

Protocol: Acid-Catalyzed Esterification (Fisher Method)

Objective: Synthesis of Ethyl 2-iodo-3-methylbenzoate from 2-iodo-3-methylbenzoic acid.

Reagents:

  • 2-iodo-3-methylbenzoic acid (1.0 equiv)[3]

  • Ethanol (Absolute, excess as solvent)

  • Sulfuric Acid (H₂SO₄, conc., 0.5 equiv)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line to exclude moisture.

  • Dissolution: Charge the flask with 2-iodo-3-methylbenzoic acid and Ethanol (0.5 M concentration relative to acid).

  • Activation: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting acid (polar, low R_f) should disappear, replaced by the less polar ester (high R_f).

  • Workup: Cool to room temperature. Concentrate the ethanol under reduced pressure (Rotavap).

  • Neutralization: Dissolve the residue in Ethyl Acetate. Wash cautiously with saturated NaHCO₃ to neutralize residual acid. Note: CO₂ evolution will occur.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Final Polish: If the oil is colored, pass through a short pad of silica gel eluting with 5% EtOAc/Hexane.

Diagram 1: Synthesis Workflow Logic

The following diagram illustrates the critical decision points and purification logic for this protocol.

SynthesisWorkflow Start Start: 2-iodo-3-methylbenzoic acid Reaction Reflux in EtOH (H2SO4 cat.) Start->Reaction Check TLC Check (Acid consumed?) Reaction->Check Check->Reaction No (Incomplete) Workup Conc. & Dissolve in EtOAc Check->Workup Yes Wash Wash: NaHCO3 (Remove Acid) Workup->Wash Product Pure Ethyl 2-iodo-3-methylbenzoate Wash->Product

Caption: Logical flow for the Fisher Esterification of 2-iodo-3-methylbenzoic acid, highlighting the critical TLC checkpoint.

Part 3: Reactivity & Structural Implications

The "Ortho Effect" and Steric Crowding

The 2-iodo-3-methyl substitution pattern creates a highly congested environment around the ester carbonyl.

  • Hydrolysis Resistance: Saponification (conversion back to acid) requires harsher conditions (e.g., LiOH/THF/Water at reflux) compared to unsubstituted benzoates due to the steric blockade of the nucleophilic attack trajectory.

  • Cross-Coupling Selectivity: In Pd-catalyzed reactions, the iodine is the primary reactive site. However, the adjacent 3-methyl group can retard the rate of oxidative addition or transmetallation.

    • Recommendation: Use sterically demanding, electron-rich ligands (e.g., S-Phos, X-Phos) or Buchwald precatalysts to overcome this hindrance during Suzuki-Miyaura couplings.

Stability & Storage
  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light, leading to liberation of iodine (purple discoloration). Store in amber vials.

  • Moisture: While esters are generally stable, long-term exposure to moisture can lead to slow hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Applications in Drug Discovery

This compound serves as a "bifunctional pivot." The iodine allows for carbon-carbon bond formation (arylation), while the ester serves as a masked carboxylic acid, aldehyde, or alcohol.

Diagram 2: Divergent Chemical Space

This diagram visualizes how this specific intermediate allows access to diverse chemical space in drug development.

ReactivityPathways Center Ethyl 2-iodo-3-methylbenzoate (Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd cat, Ar-B(OH)2) Center->Suzuki C-C Bond Formation Heck Heck Reaction (Pd cat, Olefin) Center->Heck Alkenylation Reduction Reduction (LiAlH4/DIBAL) -> Benzyl Alcohol/Aldehyde Center->Reduction Func. Group Interconversion Hydrolysis Saponification (LiOH) -> Benzoic Acid Center->Hydrolysis Deprotection Biaryl Biaryl Pharmacophores (Angiotensin II antagonists) Suzuki->Biaryl Styrene Functionalized Styrenes Heck->Styrene Linker Linker for PROTACs Reduction->Linker

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aryl iodide and ethyl ester motifs.

References

  • PubChem. (2025).[3][4] Compound Summary: Methyl 2-iodobenzoate (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2025). General Procedures for Esterification of Substituted Benzoic Acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2-iodo-3-methylbenzoate: Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of Ethyl 2-iodo-3-methylbenzoate, a key intermediate in pharmaceutical and materials science research. We will dissect the primary synthetic strategies, focusing on the critical selection of starting materials and the underlying chemical principles that govern each pathway. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of robust and efficient synthetic routes.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The synthesis of Ethyl 2-iodo-3-methylbenzoate primarily revolves around two core strategies: the regioselective Sandmeyer reaction pathway and the more direct, but less controlled, electrophilic iodination pathway. The choice between these routes is dictated by considerations of purity, yield, scalability, and the availability of starting materials.

  • The Sandmeyer Reaction Pathway: This is a multi-step but highly reliable method that ensures the iodine atom is introduced at the desired C2 position with exceptional regiocontrol. It begins with a precursor molecule, 2-amino-3-methylbenzoic acid, where the amino group's position dictates the final location of the iodine.

  • The Direct Iodination Pathway: This approach is more atom-economical, starting from the readily available 3-methylbenzoic acid (m-toluic acid). However, it is often plagued by the formation of multiple structural isomers, which necessitates challenging purification steps.

This guide will detail both methodologies, with a primary focus on the Sandmeyer route due to its superior control and reliability in producing the target compound with high purity.

The Sandmeyer Reaction: A Regioselective Gold Standard

The Sandmeyer reaction provides an elegant and precise method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. This pathway is the preferred method for synthesizing 2-iodo-3-methylbenzoic acid, the direct precursor to the final ester product.

Core Principle & Rationale
Workflow for the Sandmeyer Pathway

The synthesis is logically divided into two main stages: the formation of the iodinated carboxylic acid intermediate, followed by its esterification.

G cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Fischer Esterification A 2-Amino-3-methylbenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, HCl (Diazotization) C 2-Iodo-3-methylbenzoic Acid B->C KI (Iodination) D Ethyl 2-iodo-3-methylbenzoate C->D Ethanol, H₂SO₄ (cat.) G A 3-Methylbenzoic Acid (m-Toluic Acid) B Mixture of Iodinated Isomers (including 2-iodo-3-methylbenzoic acid) A->B I₂, Oxidizing Agent (e.g., K₂S₂O₈) C Purified 2-Iodo-3-methylbenzoic Acid B->C Chromatography/ Recrystallization D Ethyl 2-iodo-3-methylbenzoate C->D Ethanol, H₂SO₄ (cat.) G A 3-Methylbenzoic Acid B 2-Nitro-3-methylbenzoic Acid A->B HNO₃, H₂SO₄ (Nitration) C 2-Amino-3-methylbenzoic Acid B->C H₂, Pd/C or Fe, HCl (Reduction)

Sources

Structure of Ethyl 2-iodo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-iodo-3-methylbenzoate

Introduction

Ethyl 2-iodo-3-methylbenzoate is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science. As a substituted aromatic compound, it features a unique arrangement of functional groups—an ethyl ester, an iodine atom, and a methyl group—that makes it a valuable building block for the synthesis of complex molecular architectures. The ortho-positioning of the bulky iodo substituent relative to the ester creates significant steric influence, while the iodine itself serves as a versatile functional handle for a wide array of cross-coupling reactions. This guide provides a comprehensive technical overview of the structure, synthesis, characterization, and reactivity of Ethyl 2-iodo-3-methylbenzoate, designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of Ethyl 2-iodo-3-methylbenzoate, with the chemical formula C₁₀H₁₁IO₂, is defined by a benzene ring substituted at positions 1, 2, and 3.[1][2] The ethyl carboxylate group at C1, the iodine atom at C2, and the methyl group at C3 create a sterically hindered environment around the ester functionality. This arrangement is critical as it influences the molecule's conformational preferences and its reactivity in subsequent synthetic transformations.

retrosynthesis target Ethyl 2-iodo-3-methylbenzoate intermediate1 2-Iodo-3-methylbenzoic Acid target->intermediate1 Fischer Esterification Disconnect precursor 2-Amino-3-methylbenzoic Acid intermediate1->precursor Sandmeyer Reaction (I⁻ for N₂⁺) workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Fischer Esterification cluster_purification Workup & Purification cluster_qc Quality Control start1 2-Amino-3-methylbenzoic Acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start1->diazotization iodination Iodination (KI Solution) diazotization->iodination product1 Crude 2-Iodo-3-methylbenzoic Acid iodination->product1 esterification Esterification (Ethanol, H₂SO₄, Reflux) product1->esterification workup Quench & Extract esterification->workup wash Wash (NaHCO₃, Brine) workup->wash purify Dry & Purify (Vacuum Distillation) wash->purify qc Spectroscopic Analysis (NMR, MS, IR) purify->qc final Pure Ethyl 2-iodo-3-methylbenzoate qc->final

Sources

Strategic Sourcing and Synthetic Utility of Ethyl 2-iodo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Ethyl 2-iodo-3-methylbenzoate (CAS: 852050-86-3) is a specialized halogenated ester intermediate used primarily in medicinal chemistry and agrochemical synthesis. Its structural value lies in the ortho-positioned iodine atom , which serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), while the adjacent methyl group introduces steric hindrance that can influence regioselectivity and metabolic stability in downstream pharmacophores.

This guide addresses the "Make vs. Buy" decision matrix for this compound, providing verified sourcing intelligence and a robust synthetic contingency plan for internal production.

Technical Specifications
ParameterSpecification
IUPAC Name Ethyl 2-iodo-3-methylbenzoate
CAS Number 852050-86-3
Molecular Formula C₁₀H₁₁IO₂
Molecular Weight 290.10 g/mol
Physical State Pale yellow oil to low-melting solid
Key Impurities Ethyl 3-methylbenzoate (de-iodinated), 2-iodo-3-methylbenzoic acid (hydrolysis product)
Storage 2-8°C, Light Sensitive (Amber vials required)

Commercial Availability Landscape

While commercially available, Ethyl 2-iodo-3-methylbenzoate is classified as a Tier 2 Fine Chemical —meaning it is often "Make-to-Order" rather than "In-Stock" at bulk scales (>1kg).

Primary Sourcing Channels

Researchers should prioritize suppliers based on the required scale.

ScaleRecommended Vendor TypeTypical Lead TimePurity Expectation
Discovery (<10g) Catalog Houses (e.g., BLD Pharm, Combi-Blocks, Sigma-Aldrich)1–2 Weeks>97% (NMR)
Process Dev (100g–1kg) CROs / Fine Chemical Specialists (e.g., Fluorochem, Apollo Scientific)3–6 Weeks>98% (GC/HPLC)
Pilot (>5kg) Custom Synthesis Manufacturers (China/India based)8–12 Weeks>99% (Strict Specs)
Sourcing Risk Assessment
  • Supply Chain Volatility: The immediate precursor, 2-iodo-3-methylbenzoic acid (CAS 108078-14-4), is more widely available than the ester.

  • Cost-Benefit: For requirements >500g, internal synthesis via esterification of the acid is often 40-60% more cost-effective than purchasing the pre-made ester, provided internal capacity exists.

Synthetic Contingencies (The "Make" Strategy)

When commercial stock is unavailable or lead times are prohibitive, two robust synthetic routes are recommended. The choice depends on precursor availability.

Decision Matrix: Synthesis Pathway Selection

SynthesisStrategy Start Start: Need Ethyl 2-iodo-3-methylbenzoate CheckAcid Is 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) available? Start->CheckAcid CheckAmine Is Ethyl 2-amino-3-methylbenzoate (CAS 64818-79-7) available? CheckAcid->CheckAmine No RouteA ROUTE A: Acid Esterification (High Yield, Low Risk) CheckAcid->RouteA Yes RouteB ROUTE B: Sandmeyer Reaction (Classic, Moderate Risk) CheckAmine->RouteB Yes Outsource Action: Outsource/Custom Synthesis CheckAmine->Outsource No

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on precursor inventory.

Protocol A: Acid Esterification (Preferred)

Precursor: 2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) Mechanism: Fischer Esterification or Acid Chloride activation.

Methodology (Fischer):

  • Charge: Dissolve 2-iodo-3-methylbenzoic acid (1.0 equiv) in absolute Ethanol (10 vol).

  • Catalyst: Add conc. H₂SO₄ (0.5 equiv) dropwise.

  • Reflux: Heat to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC/HPLC for disappearance of acid.

  • Workup: Concentrate ethanol. Dilute residue with EtOAc. Wash with sat.[1] NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sandmeyer Reaction (Alternative)

Precursor: Ethyl 2-amino-3-methylbenzoate (CAS 64818-79-7) Mechanism: Diazotization followed by Iodination. This route is critical if the iodo-acid is unavailable.

Step-by-Step Protocol:

  • Diazotization (0°C):

    • Dissolve Ethyl 2-amino-3-methylbenzoate (10 mmol) in 6M HCl (30 mL).

    • Cool to 0–5°C in an ice/salt bath. Critical: Do not exceed 5°C to prevent diazonium decomposition.

    • Add NaNO₂ (1.2 equiv) as a 2.5M aqueous solution dropwise. Stir for 30 min.

    • Validation: Solution should turn clear/pale yellow.[2] Starch-iodide paper should turn blue immediately (excess nitrite).

  • Iodination (Sandmeyer Step):

    • Dissolve KI (Potassium Iodide, 2.0 equiv) in water (10 mL).

    • Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

    • Observation: Significant gas evolution (N₂) and formation of a dark oil (iodine liberation).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Add saturated Na₂S₂O₃ (Sodium Thiosulfate) solution until the dark iodine color fades to yellow.

    • Extract with Diethyl Ether or EtOAc (3x).

    • Wash organic layer with 1M HCl, sat. NaHCO₃, and Brine.

    • Dry over MgSO₄ and concentrate.[1][3]

  • Purification:

    • Purify via silica gel column chromatography (0-10% EtOAc in Hexanes).

    • Note: The product is an oil; avoid high-vacuum drying for extended periods if volatility is suspected.

Quality Control & Characterization

To ensure the integrity of the material for downstream coupling reactions, the following QC metrics must be met.

Analytical Standards
TestAcceptance CriteriaPurpose
HPLC Purity ≥ 98.0% (Area %)Critical for Pd-catalyzed coupling to prevent catalyst poisoning.
¹H NMR Consistent structureConfirm ethyl group and ortho-methyl placement.
Appearance Pale yellow liquid/solidDark color indicates free iodine contamination (rewash with thiosulfate).
NMR Interpretation Guide
  • Aromatic Region: Three protons (multiplets).[1]

  • Ortho-Methyl: Singlet approx. δ 2.4–2.5 ppm.

  • Ethyl Ester: Quartet approx. δ 4.3 ppm (2H), Triplet approx. δ 1.3 ppm (3H).

  • Diagnostic: The shift of the methyl group is distinct due to the shielding/deshielding effect of the adjacent Iodine and Ester groups.

References

  • PubChem. (2023). Ethyl 2-amino-3-methylbenzoate (CAS 64818-79-7).[4] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[5] Sandmeyer Reaction: Mechanism and Protocols. Retrieved from [Link]

  • Krasnokutskaya, E. A., et al. (2007).[6] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds". Synthesis, 81-84.[6] (Supporting protocol for Sandmeyer efficiency).

Sources

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2-iodo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, disposal, and synthetic applications of Ethyl 2-iodo-3-methylbenzoate (CAS RN: 852050-86-3). As a substituted aryl iodide, this compound is a valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. This document is intended to equip researchers with the necessary knowledge to handle this reagent responsibly and effectively in a laboratory setting.

Section 1: Chemical and Physical Properties

Table 1: Physicochemical Properties of Ethyl 2-iodo-3-methylbenzoate and Related Compounds

PropertyEthyl 2-iodo-3-methylbenzoateEthyl 2-methylbenzoateEthyl 3-methylbenzoateEthyl Benzoate
CAS Number 852050-86-3[1]87-24-1[2]120-33-293-89-0
Molecular Formula C₁₀H₁₁IO₂[1]C₁₀H₁₂O₂[2]C₁₀H₁₂O₂C₉H₁₀O₂
Molecular Weight 290.1 g/mol [1]164.20 g/mol [3]164.20 g/mol [3]150.17 g/mol
Appearance Yellow to colorless oil[1]-Colorless to light yellow liquid[4]Colorless liquid
Boiling Point Not available227 °C @ 760 mm Hg[2]110 °C @ 20 mmHg[4]211-213 °C
Melting Point Not available---34 °C
Density Not available1.035-1.037 g/cm³ @ 20 °C[2]1.03 g/mL @ 25 °C[4]1.050 g/cm³
Solubility Not availableWater: 233.3 mg/L @ 25 °C (est.)[2]Water: 233.3 mg/L @ 25 °C (est.)Miscible with most organic solvents, almost insoluble in water.

Section 2: Hazard Identification and Toxicological Profile

Due to the absence of a specific SDS, the hazard assessment for Ethyl 2-iodo-3-methylbenzoate is based on data from structurally related compounds, such as other iodinated aromatics and benzoate esters.

Expected Hazards:

  • Skin and Eye Irritation: Similar to other benzoate esters, this compound is likely to be an irritant to the skin and eyes.[5]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation should be avoided.

  • Toxicity of Iodinated Compounds: Iodinated aromatic compounds can have varying degrees of toxicity, and some studies have associated them with potential genotoxic and cytotoxic effects, particularly when they form as disinfection byproducts in water.[6] However, the toxicological profile of this specific compound has not been extensively studied.

  • Reactivity: Aryl iodides are generally stable but can be reactive under certain conditions, especially in the presence of catalysts and heat.

Studies on substituted aromatic compounds suggest that their toxicity can be influenced by the nature and position of the substituents.[7] Research on iodinated aromatic carbonates, carbamates, and esters has shown that toxicity can be influenced by the alkyl portion of the molecule.[8]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

  • Eye Protection: Chemical safety goggles or a face shield should always be worn when handling the compound.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Gloves should be inspected for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against accidental splashes.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors. If there is a risk of aerosolization and a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.[10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Goggles/Face Shield Hand_Protection Nitrile/Neoprene Gloves Body_Protection Lab Coat, Long Pants, Closed-toe Shoes Respiratory_Protection Fume Hood/Respirator Handling_Compound Handling Ethyl 2-iodo-3-methylbenzoate Handling_Compound->Eye_Protection Protects eyes Handling_Compound->Hand_Protection Protects hands Handling_Compound->Body_Protection Protects body Handling_Compound->Respiratory_Protection Protects respiratory system

Figure 1: Mandatory Personal Protective Equipment for handling the compound.
Storage

Proper storage is crucial for maintaining the stability and purity of Ethyl 2-iodo-3-methylbenzoate.

  • Container: The compound should be stored in a tightly sealed, airtight container, preferably the original supplier bottle.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.

  • Temperature: Store at room temperature (20 to 22 °C) in a dry, well-ventilated area.[1]

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]

Section 4: Emergency Procedures

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]

Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread vapors.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

For large spills, evacuate the area and contact emergency services.

Section 5: Disposal

All waste containing Ethyl 2-iodo-3-methylbenzoate must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Halogenated Waste Stream: As a halogenated organic compound, it should be disposed of in a designated halogenated organic waste stream. Do not mix with non-halogenated waste.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.

Section 6: Application in Synthetic Chemistry: Suzuki-Miyaura Coupling

Ethyl 2-iodo-3-methylbenzoate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[13] The iodine atom serves as an efficient leaving group in the oxidative addition step of the catalytic cycle.[13]

Representative Protocol: Suzuki-Miyaura Coupling of Ethyl 2-iodo-3-methylbenzoate with Phenylboronic Acid

This protocol is a representative example and may require optimization for specific substrates and desired outcomes.

Reaction Scheme:

Materials:

  • Ethyl 2-iodo-3-methylbenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (or another suitable solvent system)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine Ethyl 2-iodo-3-methylbenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of the reaction solvent.

  • Addition of Solvent and Catalyst: Add toluene (5 mL) and water (1 mL) to the Schlenk flask containing the reagents. Then, add the prepared catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Combine Reagents in Schlenk Flask Catalyst 2. Prepare Catalyst Solution Addition 3. Add Solvents and Catalyst Catalyst->Addition Heating 4. Heat and Stir Addition->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Workup 5. Aqueous Workup Monitoring->Workup Drying 6. Dry and Concentrate Workup->Drying Purification 7. Column Chromatography Drying->Purification Product Pure Biaryl Product Purification->Product

Figure 2: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 7: Conclusion

Ethyl 2-iodo-3-methylbenzoate is a versatile reagent in organic synthesis. While it presents manageable hazards, a thorough understanding of its properties and adherence to strict safety protocols are paramount. This guide provides a framework for its safe handling, storage, and use, emphasizing the importance of a proactive safety culture in the research environment. Researchers should always consult available safety data for analogous compounds and exercise caution, especially given the lack of a comprehensive, specific SDS for this particular compound.

References

  • Hoffman Fine Chemicals. CAS 852050-86-3 | Ethyl 2-iodo-3-methylbenzoate | MFCD12923260. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. [Link]

  • UCLA Chemistry and Biochemistry. Standard Operating Procedure for Palladium. [Link]

  • Journal of Medicinal Chemistry. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

  • Impala Platinum Limited. PLATINUM METALS REFINERY - SAFETY DATA SHEET. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • SciELO Brasil. Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. [Link]

  • ResearchGate. Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]

  • National Institutes of Health. Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Consumer Product Safety Commission. Overview of Phthalates Toxicity. [Link]

  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Centers for Disease Control and Prevention. Triorthocresyl phosphate - IDLH. [Link]

  • MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • PubChem. Methyl 2-iodo-3-methylbenzoate. [Link]

  • ResearchGate. Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • The Good Scents Company. ethyl 2-methyl benzoate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubChem. Ethyl m-toluate. [Link]

  • PubChem. Ethyl 2-methylbenzoate. [Link]

Sources

Methodological & Application

Application Note: Protocol for Sonogashira Coupling with Ethyl 2-iodo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This application note details the optimized protocol for the Sonogashira cross-coupling of Ethyl 2-iodo-3-methylbenzoate with terminal alkynes.

The Challenge: Steric Congestion

The target substrate presents a classic "ortho-effect" challenge. The reactive site (C2-Iodine) is sandwiched between two non-hydrogen substituents:

  • C1-Ester (COOEt): Provides moderate electron-withdrawing activation but significant steric bulk.

  • C3-Methyl (Me): Provides electron-donating character and, crucially, steric occlusion of the palladium insertion site.

While aryl iodides are typically highly reactive, this specific 1,2,3-trisubstitution pattern hinders the Oxidative Addition step of the catalytic cycle. Standard room-temperature protocols often result in sluggish conversion or stalled reactions. Furthermore, the presence of the ester moiety requires anhydrous conditions to prevent hydrolysis to the carboxylic acid (2-iodo-3-methylbenzoic acid), which can poison the catalyst via carboxylate coordination.

Downstream Utility

Successful coupling of this substrate is a critical gateway to Isocoumarins and Isoquinolines . The resulting ortho-alkynyl benzoate can undergo electrophilic cyclization (e.g., with ICl or Lewis acids) to form valuable polycyclic pharmacophores.

Strategic Considerations

Catalyst Selection[1]
  • Baseline: Pd(PPh3)2Cl2 is the workhorse catalyst. It is robust and air-stable. However, the bulky triphenylphosphine ligands can sometimes struggle to access the crowded C-I bond.

  • High-Performance: Pd(dppf)Cl2 or Buchwald-type precatalysts (e.g., XPhos-Pd-G2) are recommended if the alkyne partner is also bulky or electron-deficient. The bidentate dppf ligand forces a wider bite angle, potentially facilitating the reductive elimination step in crowded systems.

Base & Solvent System[1][2][3][4][5]
  • Base: Triethylamine (Et3N) or Diethylamine (Et2NH) are preferred. They serve as both the base and co-solvent.

  • Solvent: For this hindered substrate, THF or DMF is superior to pure amine. A polar aprotic solvent helps stabilize the polar transition states and allows for higher reaction temperatures (60–80°C) required to overcome the steric barrier.

Mechanistic Pathway (Visualized)

The following diagram illustrates the catalytic cycle, highlighting the specific steric clash during the oxidative addition phase.

SonogashiraCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Steric Clash Here!) Pd0->OxAdd Rate Limiting Step PdII_Ar Pd(II)-Ar-I Complex (Crowded Intermediate) OxAdd->PdII_Ar TransMet Transmetallation (Copper Acetylide Entry) PdII_Ar->TransMet Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Substrate Ethyl 2-iodo-3-methylbenzoate Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the oxidative addition step due to the C1/C3 substituents.

Experimental Protocol

Method A: Robust Conditions (Recommended Starting Point)

Scale: 1.0 mmol Target Temperature: 60°C

Reagents
ComponentEquiv.AmountRole
Ethyl 2-iodo-3-methylbenzoate 1.0290 mgSubstrate
Terminal Alkyne (e.g., Phenylacetylene)1.21.2 mmolCoupling Partner
Pd(PPh3)2Cl2 0.0321 mg (3 mol%)Catalyst
CuI (Copper(I) Iodide)0.023.8 mg (2 mol%)Co-catalyst
Triethylamine (Et3N) 3.00.42 mLBase
THF (Anhydrous) -5.0 mLSolvent
Step-by-Step Workflow
  • Preparation of Glassware:

    • Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

    • Cool under a stream of dry nitrogen or argon.

  • Reagent Loading (Solids):

    • Charge the vial with Ethyl 2-iodo-3-methylbenzoate (290 mg), Pd(PPh3)2Cl2 (21 mg), and CuI (3.8 mg).

    • Critical: CuI is light and air-sensitive. Add it last or use a glovebox if available. If using air-exposed CuI, ensure it is off-white/tan, not green/black.

  • Degassing (The "Sparging" Technique):

    • Seal the vial with a septum.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add anhydrous THF (5 mL) and Triethylamine (0.42 mL) via syringe.

    • Sparging: Insert a long needle connected to the N2 line directly into the solution. Insert a short vent needle. Bubble gas vigorously for 5–10 minutes. Note: Oxygen promotes Glaser homocoupling of the alkyne, a major side reaction.

  • Alkyne Addition:

    • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe under N2 flow.

  • Reaction:

    • Seal the vessel tightly (replace septum with a screw cap if using a pressure vial).

    • Heat to 60°C in an oil block.

    • Stir for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.

    • Visual Check: The reaction usually turns from yellow to dark brown/black as Pd(0) colloids eventually form.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Diethyl Ether (20 mL).

    • Filter through a small pad of Celite/Silica to remove Pd/Cu salts. Wash the pad with ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Steric bulk preventing Oxidative Addition.Increase Temp to 80°C. Switch solvent to DMF. Switch catalyst to Pd(dppf)Cl2 .
Homocoupling (Alkyne Dimer) Oxygen presence in the system.Improve degassing (freeze-pump-thaw). Add alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.
Black Precipitate (Early) Catalyst decomposition ("Pd Black").Ligand is dissociating too fast. Add excess PPh3 (10 mol%) or switch to a more stable catalyst like Pd(PPh3)4.
Ester Hydrolysis Wet solvent/base.Ensure THF/Et3N are dried over molecular sieves.

Workflow Visualization

Workflow Step1 1. Charge Solids (Ar-I, Pd, CuI) Step2 2. Solvent & Base (THF/TEA) Step1->Step2 Step3 3. DEGAS (Critical Step) Step2->Step3 Step4 4. Add Alkyne & Heat (60°C) Step3->Step4 Step5 5. Filter (Celite) & Purify Step4->Step5

Figure 2: Operational workflow emphasizing the critical degassing step to prevent homocoupling.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Recent Literature.

  • Gassman, P. G., & Amick, D. R. (1978).[4] Synthesis of Ethyl 4-amino-3-methylbenzoate (Analogous hindered benzoate preparation). Journal of the American Chemical Society, 100, 7611.[4]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with Ethyl 2-Iodo-3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Ethyl 2-Iodo-3-Methylbenzoate in Modern Synthesis

Ethyl 2-iodo-3-methylbenzoate is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its utility is significantly enhanced through palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The presence of the sterically demanding ortho-iodo and meta-methyl substituents presents unique challenges and opportunities in catalysis, necessitating carefully optimized reaction protocols. This guide provides detailed application notes and field-proven protocols for several key palladium-catalyzed transformations utilizing this versatile substrate. We will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind the choice of catalysts, ligands, bases, and solvents, thereby empowering researchers to adapt and troubleshoot these powerful synthetic methods.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the coupling of an organoboron species with an organic halide.[1] For a sterically hindered substrate like ethyl 2-iodo-3-methylbenzoate, overcoming the steric hindrance around the palladium center is critical for efficient catalytic turnover.

Scientific Principles and Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of ethyl 2-iodo-3-methylbenzoate to form a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this step.

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is often rate-limiting and is facilitated by a base, which activates the organoboron reagent.[2] For sterically hindered substrates, the choice of a bulky, electron-rich ligand is crucial to promote this step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.[2]

Bulky phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to facilitate both the oxidative addition and reductive elimination steps for sterically demanding substrates.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of Ethyl 2-iodo-3-methylbenzoate with Phenylboronic Acid

This protocol is adapted from established procedures for sterically hindered aryl iodides.

Materials:

  • Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add ethyl 2-iodo-3-methylbenzoate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA bulky, electron-rich phosphine ligand (SPhos) is essential to promote the oxidative addition and reductive elimination steps for the sterically hindered substrate.
Base K₃PO₄A moderately strong base is required to activate the boronic acid for transmetalation without promoting hydrolysis of the ester functionality.
Solvent Toluene/WaterA biphasic solvent system is often effective for Suzuki couplings, with the aqueous phase facilitating the action of the inorganic base.
Temperature 100 °CElevated temperature is necessary to overcome the activation energy barrier associated with the sterically hindered substrate.

Heck-Mizoroki Reaction: Alkenylation of the Aryl Core

The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[3] For a substrate like ethyl 2-iodo-3-methylbenzoate, careful selection of reaction conditions is necessary to ensure high yields and selectivity.

Scientific Principles and Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving:[3]

  • Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the alkene product and a palladium-hydride species. This step typically favors the formation of the more thermodynamically stable E-isomer.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

For electron-deficient alkenes like acrylates, the arylation typically occurs at the β-position.[4] The choice of base is critical for regenerating the active catalyst.

Diagram 2: Heck-Mizoroki Catalytic Cycle

Heck_Mizoroki Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Alkene Insertion Alkene Insertion Ar-Pd(II)-I(L2)->Alkene Insertion H2C=CHR R-CH(Ar)-CH2-Pd(II)-I(L2) R-CH(Ar)-CH2-Pd(II)-I(L2) Alkene Insertion->R-CH(Ar)-CH2-Pd(II)-I(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH(Ar)-CH2-Pd(II)-I(L2)->Beta-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride Elimination->H-Pd(II)-I(L2) Base Base H-Pd(II)-I(L2)->Base Base Base->Pd(0)L2

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Detailed Protocol: Heck Reaction of Ethyl 2-iodo-3-methylbenzoate with Ethyl Acrylate

This protocol is based on general procedures for the Heck reaction of aryl iodides with electron-deficient alkenes.

Materials:

  • Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

  • Ethyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk tube, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, followed by ethyl 2-iodo-3-methylbenzoate, ethyl acrylate, and triethylamine.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the substituted cinnamate derivative.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A phosphine ligand is often beneficial for stabilizing the palladium catalyst, and the sterically demanding P(o-tol)₃ can be effective for hindered substrates.
Base TriethylamineAn organic amine base is commonly used to neutralize the HI generated during the catalytic cycle.
Solvent DMFA polar aprotic solvent like DMF is a good choice for Heck reactions, as it can solubilize the reactants and the palladium catalyst.
Temperature 100-120 °CHigher temperatures are generally required to facilitate the reaction of the sterically hindered aryl iodide.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is typically co-catalyzed by palladium and copper salts.

Scientific Principles and Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles:[5]

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the palladium complex. An amine base is used to deprotonate the alkyne.

For sterically hindered substrates, ensuring efficient transmetalation is key. The choice of the palladium ligand and reaction conditions can significantly impact the yield.

Diagram 3: Sonogashira Catalytic Cycle

Sonogashira Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I Ar-Pd(II)-CCR(L2) Ar-Pd(II)-CCR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-CCR(L2) Cu-CCR Ar-Pd(II)-CCR(L2)->Pd(0)L2 Ar-CCR Ar-CCR Ar-Pd(II)-CCR(L2)->Ar-CCR Cu(I) Cu(I) Cu-CCR Cu-CCR Cu(I)->Cu-CCR H-CCR, Base Cu-CCR->Cu(I) H-CCR H-CCR

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling of Ethyl 2-iodo-3-methylbenzoate with Phenylacetylene

This protocol is a representative procedure for the Sonogashira coupling of aryl iodides.

Materials:

  • Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk tube, add ethyl 2-iodo-3-methylbenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to obtain the coupled product.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIThe combination of a palladium catalyst and a copper(I) co-catalyst is the classic system for Sonogashira couplings.
Base TriethylamineActs as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THFA common solvent that dissolves the reactants and catalysts well.
Temperature 60-70 °CMild heating is often sufficient for the coupling of reactive aryl iodides.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[7] For a sterically hindered substrate, the choice of a highly active catalyst system is paramount.

Scientific Principles and Mechanistic Insights

The catalytic cycle involves:[7]

  • Oxidative Addition: Pd(0) adds to the aryl iodide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated to form the C-N bond and regenerate the Pd(0) catalyst.

The use of bulky, electron-rich phosphine ligands is critical for promoting the reductive elimination of the sterically demanding products. Strong, non-nucleophilic bases are required for the deprotonation of the amine.

Diagram 4: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Amine Coordination Amine Coordination Ar-Pd(II)-I(L2)->Amine Coordination R2NH [Ar-Pd(II)(NHR2)(L2)]+I- [Ar-Pd(II)(NHR2)(L2)]+I- Amine Coordination->[Ar-Pd(II)(NHR2)(L2)]+I- Deprotonation Deprotonation [Ar-Pd(II)(NHR2)(L2)]+I-->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of Ethyl 2-iodo-3-methylbenzoate with Aniline

This protocol is based on modern methods for the amination of challenging aryl halides.

Materials:

  • Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add ethyl 2-iodo-3-methylbenzoate and anhydrous toluene.

  • Finally, add aniline via syringe.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, and quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the N-aryl product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA highly active catalyst system with a bulky, electron-rich ligand is required to overcome the steric hindrance of the substrate and facilitate C-N bond formation.
Base NaOt-BuA strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent TolueneA non-polar aprotic solvent is typically used for Buchwald-Hartwig aminations.
Temperature 100 °CElevated temperatures are generally required for the amination of sterically hindered aryl iodides.

Palladium-Catalyzed Carbonylation: Synthesis of Phthalate Derivatives

Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a carbonyl group into an organic molecule.[8] The alkoxycarbonylation of ethyl 2-iodo-3-methylbenzoate with methanol provides a direct route to dimethyl 3-methylphthalate.

Scientific Principles and Mechanistic Insights

The alkoxycarbonylation of an aryl halide generally proceeds through the following steps:

  • Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.

  • CO Insertion: Carbon monoxide inserts into the aryl-palladium bond to form an acyl-palladium complex.

  • Alcoholysis: The alcohol (e.g., methanol) attacks the acyl-palladium complex, leading to the formation of the ester product and a palladium-hydride species.

  • Catalyst Regeneration: A base neutralizes the generated HI, regenerating the Pd(0) catalyst.

A ligand is often required to stabilize the palladium catalyst and promote the desired reactivity.

Diagram 5: Alkoxycarbonylation Catalytic Cycle

Alkoxycarbonylation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) CO Insertion CO Insertion Ar-Pd(II)-I(L2)->CO Insertion CO (ArCO)-Pd(II)-I(L2) (ArCO)-Pd(II)-I(L2) CO Insertion->(ArCO)-Pd(II)-I(L2) Alcoholysis Alcoholysis (ArCO)-Pd(II)-I(L2)->Alcoholysis R'OH ArCOOR ArCOOR Alcoholysis->ArCOOR H-Pd(II)-I(L2) H-Pd(II)-I(L2) Alcoholysis->H-Pd(II)-I(L2) H-Pd(II)-I(L2)->Pd(0)L2 Base

Caption: Catalytic cycle for the alkoxycarbonylation of an aryl halide.

Detailed Protocol: Methoxycarbonylation of Ethyl 2-iodo-3-methylbenzoate

This protocol is based on general procedures for the alkoxycarbonylation of aryl iodides.

Materials:

  • Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 0.025 mmol, 2.5 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Methanol (MeOH, 10 mL)

  • Carbon monoxide (CO) balloon

Procedure:

  • To a pressure-rated reaction vessel, add ethyl 2-iodo-3-methylbenzoate, Pd(OAc)₂, and dppp.

  • Add methanol and triethylamine.

  • Seal the vessel, then purge with carbon monoxide gas three times.

  • Pressurize the vessel with a balloon of carbon monoxide.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • After cooling to room temperature and carefully venting the CO, concentrate the reaction mixture.

  • Purify the residue by column chromatography to isolate the desired diester product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / dpppA bidentate phosphine ligand like dppp can stabilize the palladium catalyst and promote the carbonylation reaction.
Base TriethylamineNeutralizes the HI formed during the reaction.
Solvent MethanolServes as both the solvent and the nucleophile in the alkoxycarbonylation.
CO Source CO balloonProvides the necessary carbon monoxide for the carbonylation step.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper handling of air-sensitive reagents; use fresh catalyst and ligands; degas solvents thoroughly.
Insufficient temperatureIncrease reaction temperature in increments of 10-20 °C.
Inappropriate ligandFor sterically hindered substrates, screen a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).
Formation of byproducts Homocoupling of boronic acid (Suzuki)Use a lower catalyst loading or a different palladium precursor.
Dehalogenation of the starting materialUse a less reactive base or lower the reaction temperature.
Polymerization of alkene (Heck)Add a radical inhibitor like hydroquinone.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114–4133. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2022, September 14). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. Retrieved February 5, 2026, from [Link]

Sources

Application Note: High-Efficiency Heck Coupling of Sterically Congested Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

The Heck-Mizoroki reaction is a cornerstone of organometallic chemistry, yet it faces significant efficiency drop-offs when applied to ortho,ortho-disubstituted aryl halides . This application note details the optimized coupling of Ethyl 2-iodo-3-methylbenzoate , a scaffold presenting acute steric challenges.

The substrate features an iodine atom at the C2 position, "sandwiched" between a carboxylate group at C1 and a methyl group at C3. This steric congestion severely inhibits the coordination of the alkene to the palladium center—typically the turnover-limiting step in hindered systems. This guide provides two field-proven protocols: a "Ligand-Free" Phase-Transfer (Jeffery) method for robust scalability, and a Phosphine-Modulated method for difficult alkene partners.

Substrate Analysis: The "Ortho-Effect" Challenge

Before initiating the reaction, researchers must understand the specific hydrodynamic and steric roadblocks presented by this molecule.

FeatureStructural ImplicationReaction Consequence
C1-Ester (COOEt) Electron-withdrawing group (EWG)Increases rate of Oxidative Addition (electronic activation).
C3-Methyl (Me) Steric bulkBlocks Alkene Coordination. Forces the Pd-complex out of planarity.
C2-Iodide Labile leaving groupFacile oxidative addition, but prone to dehalogenation if the cycle stalls.

The Mechanistic Bottleneck: While the electron-poor nature of the benzoate ring facilitates the initial oxidative addition of Pd(0) into the C-I bond, the subsequent coordination of the alkene is sterically disfavored by the flanking methyl and ester groups. Standard protocols using bulky ligands (like PPh3) often fail because the ligand itself adds too much bulk, preventing the alkene from approaching the metal center.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the 3-methyl group interferes with alkene coordination.

HeckCycle cluster_steric Critical Failure Point PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Species Pd(0) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-I) *Fast due to EWG* ActiveCat->OxAdd + Substrate Coord Alkene Coordination (Steric Clash with 3-Me) OxAdd->Coord + Alkene Insert Migratory Insertion (Syn-Addition) Coord->Insert Rate Limiting Step Elim Beta-Hydride Elimination (Product Release) Insert->Elim Regen Reductive Elimination (Base Regeneration) Elim->Regen - Product Regen->ActiveCat + Base

Figure 1: Catalytic cycle of the Heck reaction emphasizing the steric bottleneck at the alkene coordination step caused by the C3-methyl group.

Experimental Protocols

Protocol A: The "Jeffery Conditions" (Recommended)

Best for: Acrylates, styrenes, and scalability. Mechanism: Uses Tetra-n-butylammonium bromide (TBAB) as a phase-transfer agent and nanoparticle stabilizer. This "ligand-free" approach minimizes steric bulk around the Pd center, allowing the crowded substrate to react.

Reagents:

  • Substrate: Ethyl 2-iodo-3-methylbenzoate (1.0 equiv)

  • Alkene: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Additive: TBAB (1.0 equiv)

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, charge the solid reagents: Ethyl 2-iodo-3-methylbenzoate (1.0 eq), Pd(OAc)₂ (0.05 eq), TBAB (1.0 eq), and Base (2.5 eq).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Alkene Addition: Add the liquid alkene (1.5 eq) via syringe.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes Pd-black formation/deactivation.

  • Reaction: Seal the vial and heat to 90°C for 12-24 hours.

    • Note: The mixture will turn black (Pd nanoparticles); this is normal for Jeffery conditions.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF and TBAB. Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Phosphine-Modulated (P(o-tol)₃)

Best for: Complex alkenes or when regioselectivity is poor. Mechanism: Tri-o-tolylphosphine is bulky enough to enforce mono-ligation (keeping the metal active) but robust enough to prevent precipitation.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: P(o-tol)₃ (8 mol%) (1:2 Pd:L ratio)

  • Base: Et₃N (3.0 equiv)

  • Solvent: MeCN or Toluene

  • Temperature: 100°C (Reflux)[1][2]

Experimental Workflow Diagram

Workflow Setup 1. Charge Solids (Substrate, Base, Additive) CatPrep 2. Add Catalyst (Pd(OAc)2 or Pd2(dba)3) Setup->CatPrep LiqAdd 3. Add Solvent & Alkene (DMF/Alkene) CatPrep->LiqAdd Degas 4. Degas (N2/Ar) (5-10 mins) LiqAdd->Degas Prevent Oxidation Heat 5. Heat (80-100°C) (12-24h) Degas->Heat Check 6. TLC/LCMS Check Heat->Check Check->Heat Incomplete Workup 7. Extraction (EtOAc/H2O) Check->Workup Conversion >95%

Figure 2: Step-by-step experimental workflow for the Heck coupling of hindered benzoates.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Pd Mirror/Black precipitates early Catalyst decomposition ("Death" of the cycle).Increase TBAB loading (stabilizer) or switch to Protocol B (Phosphine ligand). Ensure thorough degassing.
No Reaction (Starting Material recovered) Steric bulk preventing alkene insertion.Increase Temperature to 120°C. Switch solvent to NMP (higher boiling point). Use a smaller alkene if possible.
De-iodination (Ar-H formed) Beta-hydride elimination failing or hydride source present.Ensure anhydrous conditions.[2] Switch base to Ag₂CO₃ (silver acts as a halide scavenger and prevents reduction).
Regioisomer Mix Electronic vs. Steric control conflict.Switch to a bidentate ligand (e.g., dppp) to enforce specific geometry, though this may lower yield due to sterics.

References

  • Jeffery, T. (1984). "Heck-type reactions in the presence of tetraalkylammonium salts." Tetrahedron Letters, 26(22), 2667-2670.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Provides context on bulky phosphines for hindered substrates).

  • Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides."[3][4] Organic Reactions, 27, 345.

Sources

Introduction: The Strategic Importance of C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed C-C Bond Formation Utilizing Ethyl 2-iodo-3-methylbenzoate

The construction of carbon-carbon (C-C) bonds is the foundational principle of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. The ability to selectively and efficiently couple molecular fragments enables the assembly of complex architectures from simpler, readily available precursors. Palladium-catalyzed cross-coupling reactions represent a paradigm shift in this field, offering a versatile and powerful toolkit for forging C-C bonds with high precision and functional group tolerance.[1]

This guide focuses on the application of Ethyl 2-iodo-3-methylbenzoate as a key building block in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. As an ortho-substituted aryl iodide, this substrate presents both unique opportunities and challenges in synthesis. The iodide atom provides high reactivity towards oxidative addition, the critical first step in these catalytic cycles, while the adjacent methyl and ethyl ester groups offer steric hindrance and electronic influence that can be strategically exploited.[2] This document serves as a detailed resource for researchers, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of organoboron compounds with organic halides.[3][4][5] Its widespread use is attributed to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[6]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-iodine bond of ethyl 2-iodo-3-methylbenzoate. This step forms a square planar Palladium(II) intermediate.[7] This is often the rate-determining step, and the high reactivity of the C-I bond makes iodoarenes ideal substrates.[2]

  • Transmetalation : A base is required to activate the organoboron reagent (e.g., a phenylboronic acid), forming a more nucleophilic boronate species.[6] This species then transfers its organic group to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.[4][7]

  • Reductive Elimination : The final step involves the cis-elimination of the two organic groups from the palladium center. This forms the new C-C bond in the biaryl product and regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[2][7]

Catalytic Cycle Diagram

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I ArI Ethyl 2-iodo-3-methylbenzoate (Ar-I) Transmetalation Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetalation [R-B(OH)₃]⁻ Boronic R-B(OH)₂ + Base Transmetalation->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetalation->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of Ethyl 3-methyl-[1,1'-biphenyl]-2-carboxylate

This protocol details the coupling of ethyl 2-iodo-3-methylbenzoate with phenylboronic acid.

Materials and Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Standard glassware for workup and purification

  • Ethyl 2-iodo-3-methylbenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene and Ethanol (or DMF/water mixture)

  • Ethyl acetate and brine for workup

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • If using a pre-catalyst like Pd(OAc)₂, add the palladium source (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%). If using a Pd(0) source like Pd(PPh₃)₄, it can be added directly (0.02 mmol, 2 mol%).[8]

  • Add the solvent system, for example, a 4:1 mixture of Toluene:Ethanol (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the mixture to 80-100 °C with vigorous stirring.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure biphenyl product.

Data Summary & Key Considerations
ParameterTypical Reagents/ConditionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors that are reduced in situ. Pd(PPh₃)₄ is an active Pd(0) catalyst.[6]
Ligand PPh₃, PCy₃, SPhos, XPhosLigands stabilize the palladium center, prevent precipitation of palladium black, and modulate reactivity. Bulky, electron-rich phosphines often accelerate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base is essential for activating the boronic acid to form the boronate, which is necessary for transmetalation.[4][6] The choice of base can influence reaction rate and prevent side reactions like ester hydrolysis.
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, THFA polar, often aqueous, solvent system is required to dissolve the inorganic base and facilitate the transmetalation step.[3]
Temperature 60 - 110 °CSufficient thermal energy is needed to overcome the activation barrier, particularly for the oxidative addition step.

The Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck-Mizoroki reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene.[9] This reaction is highly valuable for synthesizing substituted olefins, which are prevalent motifs in natural products and pharmaceuticals.[4]

Reaction Mechanism

The Heck reaction proceeds through a distinct catalytic cycle involving carbopalladation and β-hydride elimination.[10]

  • Oxidative Addition : Similar to the Suzuki coupling, the cycle initiates with the oxidative addition of a Pd(0) catalyst to the C-I bond of ethyl 2-iodo-3-methylbenzoate, yielding an arylpalladium(II) complex.

  • Olefin Coordination & Migratory Insertion : The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond (carbopalladation). This step forms a new alkylpalladium(II) intermediate and is often regioselective, with the aryl group adding to the less substituted carbon of the alkene.[4]

  • β-Hydride Elimination : For the reaction to proceed, the alkylpalladium(II) intermediate must have a hydrogen atom syn-coplanar to the palladium on the adjacent carbon. The palladium abstracts this hydrogen, forming a palladium-hydride species and eliminating the final alkene product. This step typically results in the trans isomer of the product.[9]

  • Base-Promoted Regeneration : A base is used to neutralize the generated hydrido-palladium species (HPdX), regenerating the Pd(0) catalyst to re-enter the cycle.

Catalytic Cycle Diagram

Heck_Mizoroki_Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I ArI Ethyl 2-iodo-3-methylbenzoate (Ar-I) Insertion Migratory Insertion (R-CH(Pd)-CH₂Ar)L₂ OxAdd->Insertion Alkene Coordination Alkene Alkene (R-CH=CH₂) Insertion->Elimination syn-elimination Elimination->Pd0 [H-Pd-I]L₂ + Base Regeneration Product Ar-CH=CH-R (Coupled Product) Elimination->Product Base Base

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Synthesis of Ethyl 3-methyl-2-styrylbenzoate

This protocol describes the coupling of ethyl 2-iodo-3-methylbenzoate with styrene.

Materials and Equipment:

  • Pressure tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

  • Ethyl 2-iodo-3-methylbenzoate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard workup and purification materials

Procedure:

  • To a pressure tube, add palladium(II) acetate (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv) and anhydrous DMF (4 mL).

  • Add styrene (1.5 mmol, 1.5 equiv) followed by triethylamine (1.5 mmol, 1.5 equiv).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the vessel to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to isolate the product.

Data Summary & Key Considerations
ParameterTypical Reagents/ConditionsRationale & Causality
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common, robust, and relatively inexpensive pre-catalyst.
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsPhosphine ligands are crucial for catalyst stability at high temperatures. The choice of ligand also influences the regioselectivity of the insertion step.
Base Et₃N, DIPEA, K₂CO₃An organic or inorganic base is required to neutralize the acid (HI) generated during the catalytic cycle, which regenerates the Pd(0) catalyst.[9]
Solvent DMF, DMAc, NMP, AcetonitrileHigh-boiling, polar aprotic solvents are typically used to ensure solubility of the catalyst and reagents at elevated temperatures.
Additives Tetrabutylammonium chloride (TBAC)Phase-transfer catalysts like TBAC can sometimes accelerate the reaction, especially under Jeffery conditions.

The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[11][12] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and copper(I) salts.[12][13]

Reaction Mechanism

The Sonogashira reaction involves two interconnected catalytic cycles.[14]

  • The Palladium Cycle :

    • Oxidative Addition : A Pd(0) species undergoes oxidative addition with ethyl 2-iodo-3-methylbenzoate to form an Ar-Pd(II)-I complex.[14]

    • Transmetalation : The key step where the cycles intersect. A copper(I) acetylide, formed in the copper cycle, transfers its alkyne group to the palladium(II) center.

    • Reductive Elimination : The aryl and alkynyl groups are eliminated from the palladium, forming the product and regenerating the Pd(0) catalyst.[14]

  • The Copper Cycle :

    • Acetylide Formation : In the presence of a base (typically an amine), a copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[14] This species is more nucleophilic than the parent alkyne and is crucial for the transmetalation step.

Catalytic Cycle Diagram

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I L₂ Pd0->OxAdd Ar-I Trans Ar-Pd(II)-C≡CR L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡CR (Coupled Product) Trans->Product CuX Cu(I)X CuAcetylide Cu-C≡CR Alkyne H-C≡CR + Base Alkyne->CuAcetylide CuAcetylide->Trans from Cu to Pd

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of Ethyl 2-((4-hydroxyphenyl)ethynyl)-3-methylbenzoate

This protocol details a copper-cocatalyzed coupling of ethyl 2-iodo-3-methylbenzoate with a terminal alkyne.

Materials and Equipment:

  • Schlenk flask and inert atmosphere manifold

  • Ethyl 2-iodo-3-methylbenzoate

  • 4-Ethynylphenol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another amine base/solvent

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification materials

Procedure:

  • To a dry Schlenk flask under argon, add ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv), 4-ethynylphenol (1.1 mmol, 1.1 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[15]

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv). The amine acts as both the base and a solvent.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete in 1-4 hours.[15] Monitor progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove precipitated salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated ammonium chloride solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary & Key Considerations
ParameterTypical Reagents/ConditionsRationale & Causality
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, reliable catalysts for the Sonogashira reaction.[16]
Copper Co-catalyst CuI, CuBrCopper(I) is essential for the formation of the copper acetylide, which facilitates the crucial transmetalation step.[13]
Base Et₃N, DIPEA, PiperidineThe amine base deprotonates the terminal alkyne, allowing it to coordinate to the copper(I) center. It also serves as a solvent and neutralizes the HX byproduct.
Solvent THF, DMF, Toluene, or neat AmineThe solvent must be able to dissolve all components. Anhydrous and anaerobic conditions are traditionally required to prevent side reactions like Glaser coupling, although modern protocols can be more robust.[13]
Copper-Free Variant To avoid issues with copper toxicity or difficult purifications, copper-free Sonogashira protocols have been developed, often using a different base (e.g., Cs₂CO₃) and ligand system.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Carbon-Carbon Bond Formation. Free In-Depth Study Guide. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Emery, K. J., et al. C–C bond-forming reactions of ground-state aryl halides under reductive activation. Tetrahedron, 2016. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

  • Wikipedia. Decarboxylative cross-coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023. Available from: [Link]

  • SciELO Brasil. Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 2010. Available from: [Link]

  • Wang, Y., et al. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities, 2018. Available from: [Link]

  • Chernyak, D., & Gevorgyan, V. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Angewandte Chemie International Edition, 2019. Available from: [Link]

  • Journal of the American Chemical Society. Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. 2023. Available from: [Link]

  • Organic Chemistry Portal. Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions. Available from: [Link]

  • Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. 2014. Available from: [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. Available from: [Link]

  • RSC Advances. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. 2021. Available from: [Link]

  • Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Available from: [Link]

  • Oestreich, M. Mechanisms of the Mizoroki–Heck Reaction. Wiley, 2009. Available from: [Link]

  • Chemical Reviews. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. 2007. Available from: [Link]

  • Google Patents. CN106608823A - Production technology of methyl 2-iodobenzoate.
  • Macmillan Group. The Intramolecular Heck Reaction. Available from: [Link]

  • Organometallics. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. 2004. Available from: [Link]

Sources

Troubleshooting & Optimization

Preventing homo-coupling in Sonogashira reactions with Ethyl 2-iodo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the Sonogashira cross-coupling reaction, with a specific focus on preventing homo-coupling when using the sterically hindered and electronically challenging substrate, Ethyl 2-iodo-3-methylbenzoate.

Understanding the Challenge: The Substrate

Ethyl 2-iodo-3-methylbenzoate presents a unique set of challenges in Sonogashira couplings. The ortho-iodo group introduces significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst and slow down the rate of oxidative addition. Additionally, the electron-withdrawing nature of the ester group can influence the electronic properties of the aryl iodide, further impacting reactivity. These factors can create a reaction landscape where the undesired homo-coupling of the terminal alkyne (Glaser coupling) becomes a competitive and often significant side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and provide actionable solutions for your Sonogashira reactions involving Ethyl 2-iodo-3-methylbenzoate.

Q1: What is homo-coupling and why is it a major issue with my reaction?

A1: Homo-coupling, also known as Glaser coupling, is the primary side reaction in Sonogashira couplings.[1] It is the oxidative dimerization of your terminal alkyne to form a symmetric butadiyne. Instead of coupling with Ethyl 2-iodo-3-methylbenzoate, the alkyne reacts with itself. This side reaction is problematic as it consumes your alkyne, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate during purification.[1]

Q2: I'm observing significant amounts of alkyne dimer. What are the primary causes?

A2: The formation of the alkyne dimer is predominantly a copper-catalyzed process that is exacerbated by the presence of oxygen.[1] Key contributing factors include:

  • Presence of Oxygen: Molecular oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the homo-coupling pathway.[1] Therefore, rigorous exclusion of air is critical.

  • Copper(I) Co-catalyst: While the copper co-catalyst is added to accelerate the reaction, it is the primary mediator of the homo-coupling side reaction.[1]

  • High Copper Concentration: An excess of the copper(I) salt can significantly increase the rate of homo-coupling.[2]

  • Elevated Temperatures: In some cases, higher reaction temperatures can favor the homo-coupling pathway over the desired cross-coupling.[1]

  • Slow Cross-Coupling Kinetics: With a sterically hindered substrate like Ethyl 2-iodo-3-methylbenzoate, the desired cross-coupling reaction can be slow, allowing more time for the faster homo-coupling to occur.[2]

Q3: How can I modify my reaction conditions to suppress homo-coupling?

A3: Several strategies can be employed to minimize or eliminate the formation of the Glaser byproduct. The most effective approach often involves a combination of the following:

  • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homo-coupling is to conduct the reaction without a copper co-catalyst.[3][4] This completely removes the primary pathway for this side reaction.

  • Rigorous Degassing: If a copper co-catalyst is used, ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.

  • Ligand Selection: For sterically hindered aryl iodides, the choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can promote the rate of oxidative addition and reductive elimination, favoring the desired cross-coupling over homo-coupling.[5]

  • Slow Addition of Alkyne: In cases where homo-coupling is particularly problematic, the slow addition of the terminal alkyne via a syringe pump can help to maintain a low concentration of the alkyne in the reaction mixture, thereby disfavoring dimerization.[2]

  • Choice of Base and Solvent: The selection of the base and solvent system can also influence the reaction outcome. For challenging substrates, a thorough optimization of these parameters is often necessary.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the catalytic cycles for the desired Sonogashira coupling and the undesired Glaser coupling.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I(L2) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlkyne Ar-Pd(II)-C≡CR(L2) ArPdI->ArPdAlkyne Transmetalation (from Cu-C≡CR) ArPdAlkyne->Pd0 Regenerates Catalyst Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination Alkyne_H R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne_H->Cu_Acetylide Deprotonation (Base, CuI) Dimer R-C≡C-C≡C-R Cu_Acetylide->Dimer Oxidative Dimerization (O2)

Caption: Competing pathways in Sonogashira reactions.

Recommended Experimental Protocols

Based on literature precedents for sterically hindered and electron-deficient aryl iodides, the following protocols are recommended as starting points for the Sonogashira coupling of Ethyl 2-iodo-3-methylbenzoate.

Protocol 1: Copper-Free Sonogashira Coupling (Recommended for Minimizing Homo-coupling)

This protocol is designed to eliminate the primary cause of homo-coupling by excluding the copper co-catalyst.[6]

Materials:

  • Ethyl 2-iodo-3-methylbenzoate

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Under a positive flow of inert gas, add Ethyl 2-iodo-3-methylbenzoate (1.0 equiv.), the terminal alkyne (1.2 equiv.), and anhydrous cesium carbonate (2.0 equiv.).

  • Add degassed, anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1]

Protocol 2: Optimized Copper-Catalyzed Sonogashira with a Bulky Ligand

This protocol utilizes a copper co-catalyst for potentially faster kinetics but employs a bulky, electron-rich phosphine ligand to favor the cross-coupling pathway.[5]

Materials:

  • Ethyl 2-iodo-3-methylbenzoate

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Ethyl 2-iodo-3-methylbenzoate (1.0 equiv.).

  • Under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).[7]

  • Add anhydrous, degassed THF and anhydrous, degassed DIPEA (2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70°C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Data Summary for Reaction Optimization

The following table provides a starting point for optimizing your reaction conditions.

ParameterRecommended Starting ConditionRange for OptimizationRationale
Palladium Catalyst Pd(OAc)₂ / SPhos (Copper-Free)Pd(PPh₃)₄, PdCl₂(PPh₃)₂Bulky, electron-rich ligands are often beneficial for hindered substrates.[5]
Copper Co-catalyst None (Copper-Free Protocol)0.5 - 2 mol% (if used)Eliminating copper is the most effective way to prevent homo-coupling.[3]
Ligand SPhos (for copper-free)P(t-Bu)₃, XPhosBulky and electron-donating ligands can accelerate oxidative addition.
Base Cs₂CO₃ (for copper-free)DIPEA, Et₃N, PiperidineThe choice of base can significantly impact reaction rate and side product formation.
Solvent Toluene (for copper-free)THF, DMF, AcetonitrileSolvent polarity can influence catalyst solubility and reactivity.
Temperature 80-100 °CRoom Temperature - 120 °CHigher temperatures may be required for hindered substrates, but can also promote side reactions.[1]

Troubleshooting Workflow

If you are still experiencing issues with homo-coupling, follow this logical troubleshooting workflow.

Troubleshooting_Workflow Start High Homo-coupling Observed Q1 Are you using a copper co-catalyst? Start->Q1 A1_Yes Switch to Copper-Free Protocol Q1->A1_Yes Yes A1_No Optimize Copper-Free Conditions Q1->A1_No No Q2 Is your system rigorously degassed? A1_Yes->Q2 A1_No->Q2 A2_No Improve Degassing Technique (e.g., freeze-pump-thaw) Q2->A2_No No A2_Yes Proceed to Ligand Optimization Q2->A2_Yes Yes End Successful Coupling A2_No->End Q3 Are you using a bulky, electron-rich ligand? A2_Yes->Q3 A3_No Screen Ligands (e.g., SPhos, P(t-Bu)3) Q3->A3_No No A3_Yes Optimize Base and Solvent Q3->A3_Yes Yes A3_No->End A3_Yes->End

Caption: A step-by-step troubleshooting guide.

By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your Sonogashira reactions with Ethyl 2-iodo-3-methylbenzoate and minimize the formation of undesired homo-coupled byproducts.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Azad, U. P., & Punniyamurthy, T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886–6917. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023, December 1). Sonogashira coupling. In Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Godoi, M. (2014, May 1). What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Improving Yield in Cross-Coupling Reactions of Ethyl 2-iodo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with Ethyl 2-iodo-3-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.

The structure of Ethyl 2-iodo-3-methylbenzoate presents a significant challenge due to the steric hindrance around the iodine atom, caused by the adjacent methyl and ethyl ester groups. This can impede the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with Ethyl 2-iodo-3-methylbenzoate is not proceeding to completion. What is the most likely cause?

A1: Incomplete conversion with this substrate is often due to inefficient oxidative addition of the aryl iodide to the Pd(0) catalyst. The steric bulk from the ortho-methyl and ortho-ester groups slows down this initial step of the catalytic cycle.[1] Consider using a more electron-rich and sterically bulky phosphine ligand, such as XPhos or SPhos, to accelerate the oxidative addition.[3]

Q2: I am observing a significant amount of a dehalogenated byproduct (Ethyl 3-methylbenzoate). How can I minimize this?

A2: Dehalogenation is a common side reaction where the aryl iodide is reduced.[3] This can be exacerbated by high temperatures and certain bases.[3] Try lowering the reaction temperature and consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3] Also, ensure your reaction is monitored closely and stopped once the starting material is consumed to prevent prolonged exposure to reductive conditions.[3]

Q3: My Heck reaction is giving a low yield. What parameters should I investigate first?

A3: For Heck reactions with challenging substrates, the choice of solvent and base is critical.[4][5] Polar aprotic solvents like DMF or NMP can be more effective than less polar options like toluene or THF.[4][6] Additionally, ensure your base is sufficiently strong to facilitate the deprotonation step in the catalytic cycle. Organic bases like triethylamine or inorganic bases such as sodium acetate can be effective.[4]

Q4: In my Sonogashira coupling, I am seeing significant homocoupling of the alkyne (Glaser coupling). What is the cause and how can I prevent it?

A4: Glaser coupling is often promoted by the copper co-catalyst, especially in the presence of oxygen.[6] The most effective way to prevent this is to run the reaction under copper-free conditions.[6][7] This may require a more active palladium catalyst system and potentially higher reaction temperatures or longer reaction times.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with Ethyl 2-iodo-3-methylbenzoate.

Problem 1: Low or No Conversion of Starting Material

A lack of conversion points to an issue with the catalytic cycle's initiation, most commonly the oxidative addition step.

Causality: The palladium(0) catalyst must insert into the carbon-iodine bond. The steric hindrance from the ortho-substituents on your substrate makes this difficult.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Initial Choice: If you are using a simple ligand like triphenylphosphine (PPh₃), it may not be sufficient.

    • Recommended Action: Switch to a more electron-rich and sterically bulky ligand. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate oxidative addition with hindered substrates.[3][8] For Buchwald-Hartwig aminations, ligands like BrettPhos and RuPhos have shown broad utility.[9]

    • Rationale: These ligands stabilize the palladium center and promote the formation of the active monoligated Pd(0) species, which is crucial for oxidative addition.[10]

  • Reaction Temperature:

    • Observation: Reactions at lower temperatures may be too slow to overcome the activation energy for oxidative addition.

    • Recommended Action: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can lead to catalyst decomposition and side reactions like dehalogenation.[3]

  • Solvent Choice:

    • Consideration: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction kinetics.[4][6]

    • Recommended Action: For Suzuki reactions, a mixture of an organic solvent (like toluene, dioxane, or THF) with an aqueous base solution is common. For Heck and Sonogashira reactions, polar aprotic solvents like DMF, DMA, or NMP can be beneficial.[4][5][6]

Problem 2: Formation of Significant Byproducts

The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.

A. Dehalogenation (Reduction of the Aryl Iodide)

Causality: This side reaction is often promoted by hydride sources in the reaction mixture, which can arise from the solvent, base, or additives. High temperatures can also favor this pathway.[3]

Troubleshooting Steps:

  • Base Selection:

    • Issue: Strong bases, particularly alkoxides, can sometimes promote dehalogenation.[3]

    • Recommended Action: Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][6] For Suzuki reactions, the base is crucial for activating the boronic acid.[11][12][13][14]

  • Temperature and Reaction Time:

    • Observation: Prolonged reaction times at elevated temperatures increase the likelihood of dehalogenation.[3]

    • Recommended Action: Monitor the reaction progress by TLC or GC-MS and work up the reaction as soon as the starting material is consumed.[3]

B. Homocoupling of the Coupling Partner (e.g., Boronic Acid or Alkyne)

Causality: In Suzuki reactions, homocoupling of the boronic acid can occur. In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).[6]

Troubleshooting Steps:

  • For Suzuki Reactions:

    • Recommended Action: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote boronic acid homocoupling.

  • For Sonogashira Reactions:

    • Recommended Action: The most direct approach is to switch to a copper-free protocol.[6][7] This often requires a more active palladium/phosphine catalyst system to compensate for the absence of the copper co-catalyst.[6]

Problem 3: Catalyst Decomposition

The formation of palladium black is a visual indicator of catalyst decomposition, which will halt the catalytic cycle.

Causality: The active Pd(0) species can be unstable, especially at high temperatures or in the presence of certain reagents. The choice of ligand is crucial for stabilizing the catalyst.[4]

Troubleshooting Steps:

  • Ligand Choice:

    • Rationale: Bidentate phosphine ligands (e.g., dppf, BINAP) or bulky monodentate ligands (e.g., Buchwald ligands) can chelate or sterically protect the palladium center, preventing aggregation and decomposition.[3][4][10]

    • Recommended Action: If you are observing catalyst decomposition, consider switching to a more robust ligand system.

  • Catalyst Precursor:

    • Consideration: Using a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species can sometimes lead to more consistent results than using air-sensitive Pd(0) sources directly.[15][16]

Optimized Protocols

The following are starting point protocols for common cross-coupling reactions with Ethyl 2-iodo-3-methylbenzoate. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

Optimized Suzuki-Miyaura Coupling Protocol

Materials:

  • Ethyl 2-iodo-3-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 2-iodo-3-methylbenzoate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and XPhos in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[17]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by column chromatography.

Optimized Heck Coupling Protocol

Materials:

  • Ethyl 2-iodo-3-methylbenzoate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (2.0 equiv)

  • DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-iodo-3-methylbenzoate, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add DMF, followed by the alkene and triethylamine.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Ligands for the Suzuki Coupling of Ethyl 2-iodo-3-methylbenzoate with Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
PPh₃2K₂CO₃1002435
dppf2K₂CO₃1001268
XPhos2K₃PO₄80692
SPhos2K₃PO₄80695

This is representative data and actual results may vary.

Visualizations

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I)L_n Pd0->OxAdd + Ar-I Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low Yield in Cross-Coupling Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No Byproducts Significant Byproducts Check_Conversion->Byproducts Yes Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Incomplete_Conversion->Change_Ligand Dehalogenation Dehalogenation Observed? Byproducts->Dehalogenation Increase_Temp Increase Temperature Check_Catalyst Check Catalyst Activity Increase_Temp->Check_Catalyst Change_Ligand->Increase_Temp Homocoupling Homocoupling Observed? Dehalogenation->Homocoupling No Lower_Temp Lower Temperature Dehalogenation->Lower_Temp Yes Anaerobic Ensure Anaerobic Conditions Homocoupling->Anaerobic Yes (Suzuki) Copper_Free Switch to Copper-Free Protocol Homocoupling->Copper_Free Yes (Sonogashira) Weaker_Base Use Weaker Base (K2CO3, K3PO4) Lower_Temp->Weaker_Base

Caption: A logical flowchart for troubleshooting low-yield cross-coupling reactions.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • LCGC International. Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. Available from: [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • MDPI. Heck Reaction—State of the Art. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Available from: [Link]

  • ACS Publications. Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Available from: [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • ACS Publications. Transition-Metal-Free Coupling Reactions. Available from: [Link]

  • AIP Publishing. Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Available from: [Link]

  • ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available from: [Link]

  • National Institutes of Health. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link]

  • Royal Society of Chemistry. Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • ACS Publications. Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis. Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available from: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Available from: [Link]

  • eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Available from: [Link]

Sources

Troubleshooting failed Suzuki reaction with Ethyl 2-iodo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling of Ethyl 2-iodo-3-methylbenzoate

Case ID: SZ-2I3MB-FAIL Priority: High (Drug Discovery/Process Chemistry) Status: Open for Troubleshooting Support Tier: Senior Application Scientist

Executive Summary: The "Steric Wall" Challenge

You are likely encountering failure not because of the reaction's electronics, but due to severe steric congestion. Your substrate, Ethyl 2-iodo-3-methylbenzoate , presents a classic "1,2,3-trisubstituted" blockade. The reactive iodine (C2) is sandwiched between an ester group (C1) and a methyl group (C3).

While the iodine is an excellent leaving group and the ester activates the ring for oxidative addition, the steric bulk prevents the palladium catalyst from effectively coordinating during the transmetallation step. Standard catalysts (e.g., Pd(PPh₃)₄) typically fail here, resulting in either recovered starting material or dehalogenation (reduction).

This guide provides a diagnostic workflow to identify your specific failure mode and a validated protocol to overcome the steric barrier.

Diagnostic Workflow

Before changing conditions, analyze your crude reaction mixture (LCMS/NMR) to identify the failure signature.

TroubleshootingLogic Start Analyze Crude Mixture (LCMS / 1H NMR) Result1 Major Component: Starting Material (SM) Start->Result1 No Conversion Result2 Major Component: Dehalogenated Product (Ethyl 3-methylbenzoate) Start->Result2 Reduction Result3 Major Component: Boronic Acid Homocoupling Start->Result3 Side Reaction Result4 Major Component: Hydrolyzed Acid Start->Result4 Saponification Action1 Diagnosis: Catalyst Failure Oxidative Addition blocked. Fix: Switch to SPhos/XPhos or Pd-PEPPSI. Result1->Action1 Action2 Diagnosis: Transmetallation Stall Pd(II) species waiting too long. Fix: Dry solvent, degas thoroughly, increase Boron stoichiometry. Result2->Action2 Action3 Diagnosis: O2 Contamination or Low Catalyst Activity. Fix: Degas (Sparge Ar), Check Boronic Acid purity. Result3->Action3 Action4 Diagnosis: Base Too Strong Fix: Switch from hydroxide/carbonate to K3PO4 or KF. Result4->Action4

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure based on crude analysis.

Technical Deep Dive & Solutions
Issue 1: The "Lazy" Catalyst (Recovered Starting Material)

The Mechanism: The bulky groups at C1 and C3 prevent the standard triphenylphosphine (PPh₃) ligands from accommodating the substrate. The catalyst cannot get close enough to the C-I bond to initiate oxidative addition. The Fix: Use Buchwald Ligands (Dialkylbiarylphosphines).

  • Recommendation: SPhos or XPhos .[1]

  • Why: These ligands are electron-rich (accelerating oxidative addition) and bulky in a specific architecture that creates a "pocket" for the substrate while preventing catalyst dimerization.

  • Alternative: Pd-PEPPSI-IPr . This N-heterocyclic carbene (NHC) catalyst is exceptionally good for sterically hindered substrates.

Issue 2: The "Thirsty" Side Reaction (Dehalogenation)

The Mechanism: The iodine adds to the Palladium (Oxidative Addition is successful), but the steric bulk prevents the Boronic Acid from entering (Transmetallation fails). The "frustrated" Pd(II) intermediate sits in solution and eventually abstracts a hydride from the solvent (THF, Dioxane) or the base, leading to Ethyl 3-methylbenzoate (replacement of I with H). The Fix:

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular transmetallation over unimolecular side reactions.

  • Solvent: Ensure solvents are anhydrous. Trace water is needed for the boronic acid, but excess water promotes protodehalogenation.

  • Ligand: Again, SPhos accelerates transmetallation, minimizing the time the Pd(II) species is vulnerable to reduction.

Issue 3: The "Fragile" Ester (Hydrolysis)

The Mechanism: Strong bases like NaOH, KOH, or even Na₂CO₃ at high temperatures can saponify the ethyl ester to the carboxylic acid (2-iodo-3-methylbenzoic acid), which shuts down the reaction (carboxylates poison the catalyst). The Fix: Use Anhydrous Tribasic Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These bases are strong enough to activate the boronic acid but generally spare hindered esters.

Optimization Matrix (Screening Tiers)

If your initial attempt failed, follow this tiered screening approach. Do not proceed to Tier 3 without validating Tier 2.

ParameterTier 1: Standard (Likely to Fail) Tier 2: The "Buchwald" Protocol (Recommended) Tier 3: The "Nuclear" Option
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + SPhos (1:2 ratio) or SPhos-Pd-G2 Pd-PEPPSI-IPr
Loading 5 mol%2-5 mol%5-10 mol%
Base Na₂CO₃ (aq)K₃PO₄ (finely ground, 3.0 eq) Cs₂CO₃ or KOH (if ester tolerates)
Solvent THF/Water (1:1)Toluene/Water (10:1) or 1,4-Dioxane (anhydrous) n-Butanol or Toluene (anhydrous)
Temp 60°C90°C - 100°C 110°C (Sealed Tube)
Additive NoneNoneAg₂O (promotes transmetallation)
Validated Experimental Protocol

Target: Coupling Ethyl 2-iodo-3-methylbenzoate (1.0 eq) with Phenylboronic acid (1.5 eq).

Rationale: This protocol uses SPhos to overcome sterics and K₃PO₄ to protect the ester. The Toluene/Water system allows for high heat without rapid ester hydrolysis.

Step-by-Step:

  • Preparation: Charge a reaction vial with a magnetic stir bar.

  • Reagents: Add:

    • Ethyl 2-iodo-3-methylbenzoate (1.0 mmol)

    • Aryl Boronic Acid (1.5 mmol)

    • K₃PO₄ (finely ground) (3.0 mmol)

    • SPhos (0.04 mmol, 4 mol%)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%) [Or use SPhos-Pd-G2 precatalyst at 2-4 mol%]

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling.[2]

  • Solvent: Inject degassed Toluene (2.0 mL) and degassed Water (0.2 mL) via syringe.

    • Note: The small amount of water is critical for boronic acid activation but limits hydrolysis.

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm).

  • Monitoring: Check by LCMS after 2 hours. If SM remains, continue to 16 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

Mechanistic Visualization: The Steric Solution

The diagram below illustrates why SPhos succeeds where PPh₃ fails. The SPhos ligand creates a protective "roof" over the Pd center, preventing aggregation, while the open face allows the hindered substrate to dock.

Mechanism cluster_0 Standard Ligand (PPh3) cluster_1 Buchwald Ligand (SPhos) Pd_Std Pd Sub_Std Substrate (Steric Clash) Pd_Std->Sub_Std Blocked L_Std PPh3 L_Std->Pd_Std Pd_Buch Pd Sub_Buch Substrate (Fits) Pd_Buch->Sub_Buch Oxidative Addition L_Buch SPhos (Bulky) L_Buch->Pd_Buch

Figure 2: Steric comparison between standard phosphine ligands and Buchwald ligands in accommodating hindered aryl iodides.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamura–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds."[3] Nobel Lecture, 2010.

  • Fu, G. C., et al. "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides at Room Temperature."[4] Angewandte Chemie International Edition, 2002.

Sources

Technical Support Center: Temperature Optimization for Ethyl 2-iodo-3-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-iodo-3-methylbenzoate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges related to temperature optimization in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for cross-coupling reactions involving Ethyl 2-iodo-3-methylbenzoate?

Temperature is arguably the most influential parameter in palladium-catalyzed cross-coupling reactions as it directly governs reaction kinetics and catalyst stability. The C-I bond in Ethyl 2-iodo-3-methylbenzoate is relatively labile, making the oxidative addition step to the Pd(0) catalyst feasible even at moderate temperatures.[1][2] However, the overall reaction rate is a balance between the rates of the catalytic cycle's key steps: oxidative addition, transmetallation, and reductive elimination.[1]

  • Too Low Temperature: The reaction may be impractically slow or fail to initiate, resulting in poor conversion of the starting material. The activation energy for one or more steps in the catalytic cycle is not being overcome.

  • Too High Temperature: While higher temperatures increase reaction rates, they can also promote undesirable side reactions. More critically, excessive heat can lead to the thermal decomposition of the palladium catalyst or phosphine ligands, causing a sharp drop in yield and inconsistent results.[3] For sterically hindered substrates like Ethyl 2-iodo-3-methylbenzoate, higher temperatures may be needed to overcome steric barriers, but this introduces a narrower optimal temperature window before degradation pathways become significant.[4][5]

Q2: What is a good starting temperature for a Suzuki or Sonogashira coupling with this substrate?

For palladium-catalyzed reactions with aryl iodides, a good empirical starting point for conventional heating is typically in the range of 80-100°C .[6][7] Aryl iodides are more reactive than the corresponding bromides or chlorides, often allowing for milder conditions.[8][9]

  • For Suzuki-Miyaura reactions: A common starting point is around 100°C in solvents like DMF or dioxane with a suitable base such as K₂CO₃ or K₃PO₄.[6]

  • For Sonogashira reactions: While some systems work at room temperature, a starting temperature of 90°C is often found to be optimal for aryl iodides to ensure good to excellent yields.[10][11]

It is crucial to perform a temperature screen for any new substrate combination to find the empirical optimum.

Q3: How does my choice of heating method (conventional oil bath vs. microwave irradiation) impact temperature optimization?

The heating method profoundly impacts reaction optimization.

  • Conventional Heating: An oil bath heats the reaction vessel from the outside in, relying on thermal conduction.[12] This can lead to temperature gradients within the reaction mixture and slower response times to temperature adjustments.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation heats the bulk of the reaction mixture more uniformly and rapidly by directly interacting with polar molecules in the sample.[12][13] This often leads to dramatic reductions in reaction time.[14][15] A general rule of thumb is that a 10°C increase in temperature can double the reaction rate; microwave heating allows for rapid access to higher temperatures, thus accelerating reactions.[16] Modern microwave reactors offer precise temperature control, which is crucial for preventing catalyst decomposition.[16][17]

When translating a conventionally heated protocol to a microwave-assisted one, it's common to start at a similar temperature but expect a significantly shorter reaction time.

Q4: What are the tell-tale signs that my reaction temperature is either too high or too low?

Monitoring your reaction via TLC or LC-MS is key.

  • Signs of a Temperature Too Low:

    • Slow or no consumption of the Ethyl 2-iodo-3-methylbenzoate starting material.

    • The reaction stalls after a small amount of product formation.

  • Signs of a Temperature Too High:

    • Appearance of multiple, often colored, byproducts on the TLC plate.

    • A darkening or blackening of the reaction mixture, which often indicates the formation of palladium black (Pd(0) nanoparticles) due to catalyst decomposition.[3]

    • LC-MS analysis shows the formation of byproducts from homo-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).

    • Detection of de-iodinated starting material (Ethyl 3-methylbenzoate).

Troubleshooting Guide

Problem: My reaction is sluggish with very low conversion after several hours.

Probable Cause: The activation energy for the rate-limiting step (often oxidative addition or transmetallation) is not being sufficiently overcome at the current temperature.

Solution Pathway:

  • Incremental Temperature Increase: Raise the reaction temperature in 10-20°C increments. If using an oil bath, allow the internal reaction temperature to stabilize before monitoring progress. For a reaction at 80°C, a first step would be to increase to 100°C.

  • Verify Reagent Purity: Ensure all reagents, particularly the base and solvent, are pure and anhydrous (if required by the protocol). Impurities can inhibit the catalyst.[7]

  • Consider a Different Solvent: If solubility is an issue, a higher-boiling point solvent like DMF or toluene might be necessary, allowing for a higher reaction temperature.[18]

  • Microwave Assistance: If available, switch to a microwave reactor. The rapid and efficient heating can often drive sluggish reactions to completion in minutes.[14]

Problem: I'm observing significant byproduct formation, particularly homo-coupling of my coupling partner.

Probable Cause: The reaction temperature is likely too high, or the stoichiometry is imbalanced. High temperatures can accelerate side reactions, such as the Glaser coupling of terminal alkynes in Sonogashira reactions or the homo-coupling of boronic acids in Suzuki reactions.

Solution Pathway:

  • Reduce Temperature: Lower the reaction temperature by 10-20°C from the point where significant byproduct formation was observed. This aims to find a "sweet spot" where the desired cross-coupling is favored over side reactions.

  • Check Stoichiometry: Ensure you are not using a large excess of the boronic acid or alkyne, as this can favor homo-coupling. A slight excess (e.g., 1.2-1.5 equivalents) is typical.

  • Degas Thoroughly: Oxygen can contribute to oxidative side reactions. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[7]

Problem: My yield increased as I raised the temperature to 110°C, but dropped significantly when I tried 130°C.

Probable Cause: You have likely exceeded the thermal stability threshold of your catalytic system.

Causality: Palladium catalysts, especially those with bulky phosphine ligands, can decompose at elevated temperatures.[3] The Pd(0) can agglomerate into inactive palladium black, or the phosphine ligands can degrade. This removes the active catalyst from the reaction, halting product formation and leading to lower overall yields.

Solution Pathway:

  • Identify the Optimum: Your optimal temperature lies between the point of highest yield and the point of decomposition. Conduct smaller-scale reactions at finer temperature intervals (e.g., 100°C, 110°C, 120°C) to pinpoint the ideal condition.

  • Use a More Thermally Stable Catalyst System: Consider using a pre-catalyst or a more robust ligand that is known to be stable at higher temperatures.

  • Portion-wise Addition of Catalyst: In some high-temperature protocols, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.[3]

Quantitative Data Summary: Temperature Ranges

The optimal temperature is highly dependent on the specific catalyst, ligands, base, and solvent system used. The following table provides general guidance.

Reaction TypeCatalyst System (Example)SolventTemperature Range (°C) (Conventional)Temperature Range (°C) (Microwave)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ / K₂CO₃DMF/H₂O80 - 110°C[6]100 - 150°CWater can be crucial for activating the boronic acid.[6]
Suzuki-Miyaura Pd(OAc)₂ / SPhos / K₃PO₄Dioxane90 - 120°C120 - 160°CBulky phosphine ligands can facilitate coupling of sterically hindered substrates.[19]
Sonogashira Pd(PPh₃)₂Cl₂ / CuI / Et₃NTHFRoom Temp - 70°C[11]80 - 120°CCopper co-catalyst allows for milder conditions.[11][20]
Sonogashira (Cu-free) Pd(OAc)₂ / P(t-Bu)₃ / Cs₂CO₃Dioxane90 - 120°C110 - 150°CRequires more forcing conditions than copper-cocatalyzed systems.

Experimental Protocol: Temperature Screening

This protocol describes a parallel screening experiment to determine the optimal reaction temperature for a Suzuki-Miyaura coupling.

Objective: To identify the temperature that provides the highest yield of the desired product with minimal byproduct formation.

Methodology:

  • Reagent Preparation: Prepare a stock solution containing Ethyl 2-iodo-3-methylbenzoate (1.0 eq), the desired arylboronic acid (1.5 eq), and the chosen solvent (e.g., Dioxane/H₂O 10:1).

  • Vial Setup: In an array of microwave vials or reaction tubes each containing a stir bar, add the base (e.g., K₃PO₄, 2.0 eq), the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Place the vials in a manifold or glovebox. Evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[7]

  • Reagent Addition: Dispense an equal volume of the prepared stock solution into each vial under positive argon/nitrogen pressure. Seal the vials securely.

  • Parallel Heating: Place the vials in a parallel synthesizer or separate heating blocks set to a range of temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C, 130°C). Ensure vigorous stirring in all vials.

  • Reaction Monitoring: After a set time (e.g., 2 hours), cool the reactions to room temperature. Take a small aliquot from each vial for analysis.

  • Analysis: Dilute the aliquots and analyze by LC-MS to determine the conversion of starting material and the relative yield of the product versus byproducts at each temperature.

  • Workup & Interpretation: Based on the LC-MS data, identify the temperature that gives the best product-to-byproduct ratio and high conversion. This is your optimal temperature.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting temperature-related issues in cross-coupling reactions.

G start Low Yield or Incomplete Conversion check_sm Check TLC/LC-MS: Any Product Formation? start->check_sm no_product No Product Detected check_sm->no_product No some_product Some Product Detected check_sm->some_product Yes increase_temp Action: Increase Temperature (e.g., +20°C) no_product->increase_temp check_catalyst Consider Catalyst Activity: - Reagent Purity? - Degassing Sufficient? no_product->check_catalyst check_byproducts Check TLC/LC-MS: Significant Byproducts? some_product->check_byproducts no_byproducts Reaction is Clean but Slow check_byproducts->no_byproducts No yes_byproducts Byproducts Observed (e.g., Homo-coupling, Decomposition) check_byproducts->yes_byproducts Yes increase_time Action: Increase Reaction Time or Increase Temperature Incrementally no_byproducts->increase_time decrease_temp Action: Decrease Temperature (e.g., -15°C) yes_byproducts->decrease_temp optimize_conc Consider Reaction Parameters: - Optimize Stoichiometry - Change Ligand/Solvent yes_byproducts->optimize_conc

Caption: Logical workflow for troubleshooting temperature-related issues.

References

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved February 5, 2026, from [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2018, August 7). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. (2020, August 25). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Figure S6. Temperature optimization for the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. (n.d.). ChemRxiv. Retrieved February 5, 2026, from [Link]

  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. (2015, January 29). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved February 5, 2026, from [Link]

  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. (2010, May 11). SciELO Brasil. Retrieved February 5, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). NIH. Retrieved February 5, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. (2022, January 25). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

  • (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. (2015, August 5). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017, November 17). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved February 5, 2026, from [Link]

  • Table 3 Optimization of Suzuki cross-coupling reaction stoichiometry of... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • (PDF) Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD. Retrieved February 5, 2026, from [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (n.d.). The Mirica Group - University of Illinois. Retrieved February 5, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved February 5, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Confirming Product Structure in Cross-Coupling Reactions of Ethyl 2-iodo-3-methylbenzoate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is paramount. This guide provides an in-depth technical comparison of two powerful cross-coupling reactions, the Suzuki and Sonogashira reactions, utilizing Ethyl 2-iodo-3-methylbenzoate as a common starting material. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for validating the formation of the desired carbon-carbon bonds.

This guide is structured to provide not just procedural steps, but a deep understanding of the underlying principles, enabling scientists to troubleshoot and adapt these methodologies. We will explore the causality behind experimental choices and present a self-validating system through detailed NMR analysis.

The Synthetic Challenge: Differentiating C(sp²)-C(sp²) and C(sp²)-C(sp) Bond Formation

Our starting material, Ethyl 2-iodo-3-methylbenzoate, presents a versatile scaffold for introducing molecular complexity at the 2-position. The electron-withdrawing nature of the ester group and the steric hindrance from the adjacent methyl group can influence the reactivity of the C-I bond. We will compare two distinct transformations:

  • The Suzuki Reaction: Formation of a C(sp²)-C(sp²) bond by coupling with phenylboronic acid, yielding ethyl 3-methyl-2-phenylbenzoate. This reaction is a cornerstone of biaryl synthesis, a motif prevalent in pharmaceuticals.[1][2]

  • The Sonogashira Reaction: Formation of a C(sp²)-C(sp) bond through coupling with phenylacetylene, resulting in ethyl 3-methyl-2-(phenylethynyl)benzoate. This introduces a rigid alkynyl linker, a valuable component in materials science and medicinal chemistry.[3][4]

The subtle yet critical difference in the hybridization of the newly introduced carbon atom necessitates a robust analytical method for confirmation. NMR spectroscopy is the ideal technique for this purpose, providing a detailed electronic and structural fingerprint of the molecule.

Experimental Protocols

The following protocols are designed to be reproducible and include considerations for reaction monitoring and work-up.

Suzuki Coupling of Ethyl 2-iodo-3-methylbenzoate with Phenylboronic Acid

This procedure is adapted from established methods for Suzuki-Miyaura cross-coupling of aryl iodides.[5][6] The choice of a palladium catalyst with phosphine ligands is crucial for efficient oxidative addition and reductive elimination.[2][6] A mild inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step without hydrolyzing the ester.[7][8]

Experimental Workflow:

Suzuki_Workflow reagents Reagents: Ethyl 2-iodo-3-methylbenzoate Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O setup Reaction Setup: - Add reagents to a round-bottom flask. - Degas with N₂ or Ar. reagents->setup 1 reaction Reaction: - Heat to 80-90 °C. - Monitor by TLC. setup->reaction 2 workup Work-up: - Quench with water. - Extract with ethyl acetate. - Dry over Na₂SO₄. reaction->workup 3 purification Purification: - Column chromatography (Silica gel, Hexane/EtOAc). workup->purification 4 analysis Analysis: - ¹H and ¹³C NMR. purification->analysis 5

Figure 1: Step-by-step workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask, add Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 290 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene (5 mL) and water (1 mL).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Heat the reaction mixture to 85 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Sonogashira Coupling of Ethyl 2-iodo-3-methylbenzoate with Phenylacetylene

This protocol is a modified version of standard Sonogashira coupling procedures.[9] The dual catalyst system of palladium and copper(I) is characteristic of this reaction, where the copper co-catalyst facilitates the formation of a copper acetylide intermediate.[4][10] An amine base, such as triethylamine, is typically used as both the base and a solvent.

Experimental Workflow:

Sonogashira_Workflow reagents Reagents: Ethyl 2-iodo-3-methylbenzoate Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine (TEA) setup Reaction Setup: - Add reagents to a Schlenk flask. - Degas with N₂ or Ar. reagents->setup 1 reaction Reaction: - Stir at room temperature. - Monitor by TLC. setup->reaction 2 workup Work-up: - Filter off salts. - Concentrate solvent. reaction->workup 3 purification Purification: - Column chromatography (Silica gel, Hexane/EtOAc). workup->purification 4 analysis Analysis: - ¹H and ¹³C NMR. purification->analysis 5

Figure 2: Step-by-step workflow for the Sonogashira coupling reaction.

Step-by-Step Methodology:

  • To a 25 mL Schlenk flask, add Ethyl 2-iodo-3-methylbenzoate (1.0 mmol, 290 mg), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and Copper(I) iodide (0.04 mmol, 8 mg).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed triethylamine (5 mL).

  • Add phenylacetylene (1.1 mmol, 112 mg, 0.12 mL) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Comparative NMR Analysis for Structure Confirmation

The definitive confirmation of the Suzuki and Sonogashira products hinges on a detailed analysis of their ¹H and ¹³C NMR spectra. The following tables present the predicted chemical shifts for the starting material and the two products. These predictions are based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ethyl 2-iodo-3-methylbenzoate (Starting Material) H-4~7.65d~8.0
H-5~7.10t~7.8
H-6~7.80d~7.6
O-CH₂ -CH₃~4.40q~7.1
O-CH₂-CH₃ ~1.40t~7.1
Ar-CH₃ ~2.50s-
Ethyl 3-methyl-2-phenylbenzoate (Suzuki Product) H-4, H-5, H-6~7.20-7.50m-
Phenyl H's~7.30-7.60m-
O-CH₂ -CH₃~4.35q~7.1
O-CH₂-CH₃ ~1.35t~7.1
Ar-CH₃ ~2.30s-
Ethyl 3-methyl-2-(phenylethynyl)benzoate (Sonogashira Product) H-4~7.75d~7.8
H-5~7.40t~7.7
H-6~7.95d~7.6
Phenyl H's~7.35-7.60m-
O-CH₂ -CH₃~4.45q~7.1
O-CH₂-CH₃ ~1.45t~7.1
Ar-CH₃ ~2.55s-
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Compound Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl 2-iodo-3-methylbenzoate (Starting Material) C=O~167
C-1 (ester)~132
C-2 (iodo)~95
C-3 (methyl)~142
C-4~128
C-5~130
C-6~135
O -CH₂-CH₃~61
O-CH₂-C H₃~14
Ar-C H₃~23
Ethyl 3-methyl-2-phenylbenzoate (Suzuki Product) C=O~168
C-1 (ester)~131
C-2 (phenyl)~141
C-3 (methyl)~138
C-4, C-5, C-6~127-130
Phenyl C's~128-140
O -CH₂-CH₃~61
O-CH₂-C H₃~14
Ar-C H₃~21
Ethyl 3-methyl-2-(phenylethynyl)benzoate (Sonogashira Product) C=O~166
C-1 (ester)~132
C-2 (alkyne)~124
C-3 (methyl)~141
C-4~128
C-5~132
C-6~133
Alkyne C's~90, 98
Phenyl C's~123-132
O -CH₂-CH₃~62
O-CH₂-C H₃~14
Ar-C H₃~22

Interpreting the Spectra: A Self-Validating System

Confirmation of the Suzuki Product:

  • ¹H NMR: The most telling change will be the disappearance of the distinct aromatic signals of the starting material and the appearance of a more complex multiplet region between ~7.20-7.60 ppm, integrating to 8 protons (3 from the benzoate ring and 5 from the new phenyl group). The upfield shift of the aromatic methyl group (Ar-CH₃ ) from ~2.50 ppm to ~2.30 ppm is also indicative of the new steric environment.

  • ¹³C NMR: The key indicator of success is the disappearance of the C-I signal at a very upfield position (~95 ppm) and the appearance of new aromatic signals. The C-2 carbon, now bonded to a phenyl group, will shift significantly downfield to ~141 ppm.

Confirmation of the Sonogashira Product:

  • ¹H NMR: The aromatic region will show distinct signals for the benzoate protons, which will be deshielded compared to the starting material due to the anisotropic effect of the alkyne. The phenyl protons of the new substituent will appear as a multiplet. The methyl group signal (Ar-CH₃ ) will likely remain at a similar chemical shift to the starting material.

  • ¹³C NMR: The most definitive evidence for the Sonogashira coupling is the appearance of two new quaternary carbon signals in the alkyne region (~90 and ~98 ppm). Concurrently, the C-I signal at ~95 ppm will disappear, and the C-2 carbon will shift downfield to ~124 ppm.

Mechanistic Overview

A deeper understanding of the reaction mechanisms allows for more informed experimental design and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-I      L₂ Pd0->ArPdX Ar-I Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ph      L₂ ArPdX->ArPdAr [PhB(OH)₃]⁻ ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ph Boronic PhB(OH)₂ + Base ArylHalide Ar-I

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of Ethyl 2-iodo-3-methylbenzoate to form a Pd(II) intermediate.[2][6]

  • Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the iodide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[2]

The Sonogashira Catalytic Cycles

The Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-I      L₂ Pd0->ArPdX Ar-I ArPdAlkyne Ar-Pd(II)-C≡CPh          L₂ ArPdX->ArPdAlkyne Cu-C≡CPh ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CPh ArPdAlkyne->Product CuI CuI CuAlkyne Cu-C≡CPh CuI->CuAlkyne PhC≡CH, Base CuAlkyne->CuI Transmetalation to Pd

Figure 4: Interconnected catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.[3]

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.[10] This species then transfers the acetylide group to the palladium center in the transmetalation step of the palladium cycle.

Conclusion

The Suzuki and Sonogashira reactions offer powerful and distinct methods for the functionalization of Ethyl 2-iodo-3-methylbenzoate. While both reactions are highly efficient, their success must be rigorously validated. This guide has demonstrated that a thorough analysis of ¹H and ¹³C NMR spectra provides an unambiguous and self-validating method for confirming the formation of the desired C(sp²)-C(sp²) or C(sp²)-C(sp) bond. By understanding the predicted spectral changes and the underlying reaction mechanisms, researchers can confidently and efficiently advance their synthetic endeavors.

References

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (2024, April 29). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024, April 15). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • Khan Academy. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]

Sources

Reactivity Comparison: Methyl 4-Iodobenzoate vs. Methyl 4-Bromobenzoate in Pd-Catalyzed Coupling

[1]

Executive Summary

In the landscape of palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the choice between iodo-benzoates and bromo-benzoates is rarely arbitrary. It is a strategic decision balancing kinetic efficiency against economic scalability .

While the general consensus favors aryl iodides for their superior reactivity, this guide dissects the specific behavior of benzoate esters. The electron-withdrawing ester group activates the ring, narrowing the reactivity gap compared to electron-neutral systems, yet distinct operational differences remain. This guide provides a technical analysis to assist researchers in selecting the optimal electrophile for drug discovery and process chemistry.

Mechanistic Basis: The Oxidative Addition Differential

The primary differentiator between methyl 4-iodobenzoate (1-I ) and methyl 4-bromobenzoate (1-Br ) lies in the oxidative addition (OA) step of the catalytic cycle.[1] This is typically the rate-determining step (RDS) for aryl bromides, whereas for aryl iodides, the barrier is significantly lower.

  • Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

  • Electronic Activation: The methoxycarbonyl (-COOMe) group at the para position is an electron-withdrawing group (EWG). EWGs reduce electron density on the aromatic ring, facilitating the nucleophilic attack of the Pd(0) species during oxidative addition.

    • Impact: While 1-I reacts rapidly even with "dumb" ligands (e.g., PPh3), 1-Br benefits significantly from the activation provided by the ester, making it a viable substrate under milder conditions than unactivated aryl bromides (e.g., 4-bromoanisole).

Visualization: The Kinetic Divergence in the Catalytic Cycle

CatalyticCyclePd0LnP-Pd(0)Active CatalystComplex_IOxidative Addition (Iodide)FAST (k_obs High)Low Activation EnergyPd0->Complex_I + Methyl 4-IodobenzoateComplex_BrOxidative Addition (Bromide)SLOWER (k_obs Low)Requires Higher T or Active LigandsPd0->Complex_Br + Methyl 4-BromobenzoateIntermediateAr-Pd(II)-XIntermediateComplex_I->IntermediateComplex_Br->IntermediateTransmetalTransmetalation(Rate similar for both)Intermediate->Transmetal + Nucleophile (R-B(OH)2)RedElimReductive EliminationProduct ReleaseTransmetal->RedElimRedElim->Pd0 Regeneration

Figure 1: Divergent oxidative addition pathways. The green path represents the kinetically favored iodide route, while the red path indicates the higher barrier for bromides.

Head-to-Head Performance Analysis

The following data summarizes the comparative performance of methyl 4-iodobenzoate and methyl 4-bromobenzoate in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Standard Conditions: 1.0 equiv Ar-X, 1.2 equiv PhB(OH)₂, 2 mol% Pd(PPh₃)₄, 2.0 equiv K₂CO₃, Toluene/EtOH/H₂O, 80°C.

FeatureMethyl 4-Iodobenzoate (1-I )Methyl 4-Bromobenzoate (1-Br )Implications
Reaction Time (Full Conv.) < 1 hour4–6 hours1-I allows for high-throughput screening.
Temperature Requirement Room Temp (25°C) possibleRequires Heating (60–80°C)1-I is superior for thermally sensitive substrates.
Ligand Dependency Low (Standard PPh₃ works well)Moderate (PPh₃ works, but bulky ligands like SPhos accelerate)1-Br may require expensive ligands for difficult couplings.
Homocoupling Risk Moderate (Ar-Ar formation via Pd-I)Low1-Br often yields cleaner crude profiles.
Cost (Normalized)

$ (High)
$ (Low)1-Br is the choice for multigram/kilo scale.
Atom Economy Lower (Iodine mass = 127 g/mol )Higher (Bromine mass = 80 g/mol )1-Br generates less waste mass per mole.
Chemoselectivity and Sequential Coupling

A critical application of the reactivity difference is sequential coupling . If a molecule contains both an iodo and a bromo substituent (e.g., methyl 4-bromo-2-iodobenzoate), the Pd-catalyst will exclusively insert into the C–I bond first at room temperature. This allows for the programmed assembly of tri-substituted arenes without protecting groups.

Expert Insight: "While iodides are faster, the benzoate ester activates the bromide position sufficiently that standard Pd(PPh₃)₄ is often competent. You do not always need 'designer' ligands like Buchwald precatalysts for 1-Br unless the coupling partner is extremely sterically hindered."

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating. The visual change in the reaction mixture (black Pd precipitation upon completion) serves as a rough endpoint indicator, confirmed by TLC/LCMS.

Materials
  • Substrate: Methyl 4-iodobenzoate (1.0 mmol) OR Methyl 4-bromobenzoate (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh₃)₄ (23 mg, 2 mol%)

  • Base: K₂CO₃ (2.0 mmol, dissolved in minimal water)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1) [degassed]

Workflow Diagram

ExperimentalWorkflowStartSetup:Flame-dry flaskAr/N2 AtmosphereMixCharge Reagents:Ar-X, Boronic Acid,Solvent, BaseStart->MixDegasDegas:Sparge with Ar(15 mins)Mix->DegasCatAddAdd Catalyst:Pd(PPh3)4(Yellow Solid)Degas->CatAddHeat_ICondition A (Iodide):Stir at 25°C1-2 HoursCatAdd->Heat_IIf Ar-IHeat_BrCondition B (Bromide):Heat to 80°C4-6 HoursCatAdd->Heat_BrIf Ar-BrMonitorMonitor:TLC/LCMS(Look for Pd black)Heat_I->MonitorHeat_Br->MonitorWorkupWorkup:Filter through CeliteConcentrateMonitor->WorkupConversion >98%

Figure 2: Comparative workflow. Note the temperature divergence at the reaction stage.

Step-by-Step Procedure
  • Preparation: Charge a 25 mL round-bottom flask with Methyl 4-halobenzoate (1.0 equiv) and Phenylboronic acid (1.2 equiv).

  • Solvent System: Add DME (5 mL) and 2M aqueous K₂CO₃ (1 mL).

  • Degassing (Critical): Sparge the biphasic mixture with Argon for 15 minutes. Oxygen inhibits the active Pd(0) species and promotes homocoupling.

  • Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%) quickly against a positive stream of Argon. The solution should turn bright yellow.

  • Reaction:

    • For Iodide: Stir vigorously at room temperature . Reaction is typically complete in 30–60 mins.

    • For Bromide: Heat to 80°C (oil bath). Reaction typically requires 4–6 hours. The solution will darken from yellow to orange/brown.

  • Validation: Spot TLC (Hexane/EtOAc 4:1).

    • Iodide Rf: ~0.60

    • Bromide Rf: ~0.55

    • Product Rf: ~0.45 (UV active, blue fluorescence often observed for biaryls).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[2] Dry over MgSO₄. Filter through a small pad of silica or Celite to remove Pd residues (black specs).

Strategic Selection Guide

When should you choose one over the other?

ScenarioRecommended SubstrateRationale
Discovery Chemistry / SAR Iodide Speed is paramount. The reliability of the iodide ensures you get the compound for testing without optimization cycles.
Process Scale-Up (>100g) Bromide Significant cost savings. The slightly longer reaction time is negligible in a batch reactor compared to raw material costs.
Complex Multi-step Synthesis Iodide Allows for milder conditions (RT), preserving other sensitive functional groups (e.g., epoxides, aldehydes) present on the scaffold.
Sequential Substitution Both Use a substrate with both halogens (e.g., Methyl 4-bromo-2-iodobenzoate) to install two different groups in a specific order (Site I first, Site Br second).
References
  • BenchChem. Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. BenchChem Application Notes.[3] Link

  • Fairlamb, I. J. S. Mechanistic complexity in Pd-catalyzed cross-couplings of aryl halides. Chemical Reviews, 2022. Link

  • Littke, A. F., & Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 2002. (Contextualizing reactivity orders Cl < Br < I). Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995. Link

A Senior Application Scientist's Guide to the Analysis of Ethyl 2-iodo-3-methylbenzoate Reaction By-products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of By-product Profiling in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] Unwanted chemicals that remain with the API, known as impurities, can arise from various sources including starting materials, intermediates, reagents, and side reactions.[2][3] These by-products can possess their own pharmacological and toxicological properties, potentially impacting the safety profile of the final drug product.[4] Regulatory bodies like the International Conference on Harmonization (ICH) have established stringent guidelines that necessitate the identification, quantification, and control of impurities.[5]

This guide provides an in-depth analysis of the potential by-products formed during the synthesis of Ethyl 2-iodo-3-methylbenzoate, a key building block in the synthesis of various pharmaceutical compounds. We will explore the mechanistic origins of these impurities, present a robust analytical framework for their detection and characterization, and provide detailed experimental protocols to empower researchers in their quality control and process optimization efforts.

Part 1: Deconstructing the Synthesis – Pathways and Postulated By-products

The synthesis of Ethyl 2-iodo-3-methylbenzoate can be approached via several routes, but it is most commonly derived from 3-methylbenzoic acid (m-toluic acid)[6]. The two most plausible synthetic strategies involve either a Sandmeyer reaction on an amino-substituted precursor or direct electrophilic iodination. Each pathway presents a unique landscape of potential side reactions and resultant by-products.

The Sandmeyer Reaction Pathway: Precision and Pitfalls

A reliable method for introducing an iodine atom at a specific position on an aromatic ring is the Sandmeyer reaction.[7] This pathway typically begins with the nitration of ethyl 3-methylbenzoate, followed by reduction to form ethyl 2-amino-3-methylbenzoate, which is then subjected to diazotization and subsequent reaction with an iodide salt.[8][9]

The core of this process, the conversion of the diazonium salt, is a radical-nucleophilic aromatic substitution.[7] While highly effective, this step is sensitive to reaction conditions and can generate several characteristic by-products.

  • Phenolic By-products: Premature decomposition of the diazonium salt in the aqueous reaction medium can lead to the formation of Ethyl 2-hydroxy-3-methylbenzoate. This occurs when water acts as a nucleophile, displacing the diazonium group.

  • Azo Coupling Products: The highly reactive diazonium salt can act as an electrophile and attack another electron-rich aromatic ring. This can lead to the formation of dimeric azo compounds, which are often highly colored impurities.[10]

  • Reduction (Deamination) Products: The diazonium group can be replaced by a hydrogen atom, particularly in the presence of a reducing agent (like ethanol, if used as a solvent), leading to the formation of Ethyl 3-methylbenzoate.[11]

Sandmeyer_Reaction_Byproducts A Ethyl 2-amino-3-methylbenzoate B Arenediazonium Salt A->B NaNO2, H+ C Ethyl 2-iodo-3-methylbenzoate (Target Product) B->C KI D Ethyl 2-hydroxy-3-methylbenzoate (Phenolic By-product) B->D H2O, Δ E Azo-Dimer (Coupling By-product) B->E + Ar-H F Ethyl 3-methylbenzoate (Reduction By-product) B->F H3PO2 or EtOH

Diagram 1: By-product formation in the Sandmeyer reaction pathway.
The Electrophilic Iodination Pathway: A Battle of Regioselectivity

An alternative approach is the direct iodination of 3-methylbenzoic acid, followed by Fischer esterification.[12] Electrophilic iodination of substituted benzenes is governed by the directing effects of the existing substituents. In 3-methylbenzoic acid, we have a conflict:

  • The methyl group (-CH₃) is an activating, ortho-, para- directing group.

  • The carboxylic acid group (-COOH) is a deactivating, meta- directing group.

This clash of directing effects means that while the desired 2-iodo isomer (ortho to the methyl group, meta to the carboxyl group) is a likely product, other regioisomers are almost certain to be formed.[13]

  • Regioisomeric By-products: Iodination can occur at other positions on the ring, leading to the formation of 4-iodo-3-methylbenzoic acid and 6-iodo-3-methylbenzoic acid. These will subsequently be esterified to their corresponding ethyl esters.

  • Di-iodinated By-products: Under forcing conditions, a second iodine atom may be added to the ring, creating di-iodinated species.[14]

  • Unreacted Starting Material: Incomplete iodination will leave behind 3-methylbenzoic acid, which will be converted to Ethyl 3-methylbenzoate in the final esterification step.

Electrophilic_Iodination_Byproducts Start 3-Methylbenzoic Acid Iodination I2, Oxidizing Agent Start->Iodination P1 2-iodo-3-methylbenzoic acid Iodination->P1 Desired BP1 4-iodo-3-methylbenzoic acid Iodination->BP1 By-product BP2 6-iodo-3-methylbenzoic acid Iodination->BP2 By-product Final_Product Ethyl 2-iodo-3-methylbenzoate (Target Product) P1->Final_Product EtOH, H+ Final_BP1 Ethyl 4-iodo-3-methylbenzoate (Regioisomeric By-product) BP1->Final_BP1 EtOH, H+ Final_BP2 Ethyl 6-iodo-3-methylbenzoate (Regioisomeric By-product) BP2->Final_BP2 EtOH, H+

Diagram 2: Regioisomeric by-product formation during electrophilic iodination.

Part 2: A Self-Validating Analytical Workflow

A robust analytical strategy is essential for separating, identifying, and quantifying these closely related by-products. The combination of chromatography and spectroscopy provides a self-validating system where orthogonal detection methods confirm the identity of each component.[2][5] The workflow described here is designed to move from initial detection to definitive structural elucidation.

Analytical_Workflow Start Crude Reaction Mixture HPLC_UV 1. Analytical HPLC-UV (Purity Assessment & Method Dev.) Start->HPLC_UV LCMS 2. LC-MS Analysis (MW Determination) HPLC_UV->LCMS Same/similar method Prep_HPLC 3. Preparative HPLC (Impurity Isolation) LCMS->Prep_HPLC Scale-up method NMR 4. NMR Spectroscopy (Structure Elucidation) Prep_HPLC->NMR Isolate fractions Report Impurity Profile Report NMR->Report

Diagram 3: A logical workflow for impurity identification and characterization.

Part 3: Experimental Protocols and Data Interpretation

Protocol 1: Comparative Analysis by HPLC-UV and LC-MS

This protocol outlines a general method for the initial analysis of a crude reaction mixture of Ethyl 2-iodo-3-methylbenzoate.

Objective: To separate the main product from potential by-products and obtain preliminary identification based on molecular weight.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute 1:10 in a 50:50 mixture of acetonitrile and water for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Interpretation: The combination of retention time (from HPLC) and mass-to-charge ratio (from MS) allows for the tentative identification of each component in the mixture. Regioisomers will have identical molecular weights but will typically exhibit different retention times on the HPLC column.[15]

Table 1: Expected Analytical Data for Target Compound and Key By-products

Compound NameExpected Molecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Relative Retention Time (Approx.)
Ethyl 3-methylbenzoate164.20165.1Early
Ethyl 2-hydroxy-3-methylbenzoate180.20181.1Intermediate
Ethyl 2-iodo-3-methylbenzoate 290.09 291.0 Target
Ethyl 4-iodo-3-methylbenzoate290.09291.0Later
Ethyl 6-iodo-3-methylbenzoate290.09291.0Later
Ethyl di-iodo-3-methylbenzoate416.00416.9Very Late
Azo-Dimer By-product~408.25409.2Very Late
Protocol 2: Isolation of Regioisomeric Impurities via Preparative HPLC

Objective: To isolate a sufficient quantity (>5 mg) of an unknown impurity for definitive structural analysis by NMR.

Methodology:

  • Method Development: Optimize the analytical HPLC method for the best possible separation between the target compound and the impurity of interest. This may involve screening different columns or mobile phase modifiers.

  • Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger diameter column (e.g., 21.2 x 150 mm). The flow rate and gradient time should be scaled up proportionally to the column volume.

  • Sample Loading: Dissolve a larger quantity of the crude material (e.g., 100-200 mg) in a minimal amount of a strong solvent (like DMSO or DMF) and dilute with the initial mobile phase composition.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal corresponding to the impurity peak.

  • Post-Processing: Combine the collected fractions containing the pure impurity. Remove the HPLC solvents using a rotary evaporator. The remaining aqueous phase can be freeze-dried or extracted with a suitable organic solvent (e.g., dichloromethane) to yield the isolated solid impurity.

  • Purity Check: Re-analyze the isolated fraction using the initial analytical HPLC method to confirm its purity before submitting for NMR analysis.

Causality in Spectroscopic Analysis: Distinguishing Isomers

While LC-MS is excellent for identifying compounds with different molecular weights, it cannot distinguish between isomers.[16] For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool. For example, to distinguish between Ethyl 2-iodo-3-methylbenzoate and its regioisomer Ethyl 6-iodo-3-methylbenzoate, one would analyze the aromatic region of the ¹H NMR spectrum.

  • Ethyl 2-iodo-3-methylbenzoate: The three aromatic protons would appear as a triplet and two doublets, with coupling constants indicative of their ortho and meta relationships.

  • Ethyl 6-iodo-3-methylbenzoate: The aromatic protons would show a different splitting pattern, likely two doublets and a doublet of doublets, reflecting the different neighbor relationships.

This detailed analysis provides the irrefutable structural evidence required by regulatory agencies and for ensuring process integrity.

Conclusion

The rigorous analysis of reaction by-products is a non-negotiable aspect of modern drug development. For a key intermediate like Ethyl 2-iodo-3-methylbenzoate, a thorough understanding of the potential side reactions in its synthesis is paramount. By anticipating the formation of regioisomers from electrophilic substitution or phenolic and coupled products from a Sandmeyer reaction, scientists can proactively develop robust analytical methods. The integrated workflow of HPLC, LC-MS, and NMR provides a powerful, self-validating system to detect, isolate, and definitively characterize these impurities. This guide serves as a practical framework, enabling researchers to ensure the quality and purity of their materials, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?Link

  • PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Link

  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Link

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?Link

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Link

  • ResearchGate. (2023). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Link

  • PharmaCompass. (n.d.). 3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Link

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Link

  • Der Pharma Chemica. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Link

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Link

  • Wikipedia. (n.d.). Sandmeyer reaction. Link

  • Beilstein Journals. (n.d.). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Link

  • Blog. (2024). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?Link

  • PubMed. (n.d.). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Link

  • Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. Link

  • PubChem - NIH. (n.d.). 3-Iodo-4-methylbenzoic acid. Link

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Link

  • NROChemistry. (n.d.). Sandmeyer Reaction. Link

  • Wikipedia. (n.d.). m-Toluic acid. Link

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?Link

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Link

  • Veeprho. (n.d.). Sodium Benzoate Impurities and Related Compound. Link

  • PubMed. (n.d.). Biochemical Characterization of Inducible 'Reductase' Component of Benzoate Dioxygenase and Phthalate Isomer Dioxygenases from Pseudomonas aeruginosa strain PP4. Link

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Link

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Link

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Link

  • MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Link

  • Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate. Link

  • Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Link

Sources

Comparative Guide: Copper-Free vs. Copper-Cocatalyzed Sonogashira Coupling of Ethyl 2-iodo-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the sterically encumbered substrate Ethyl 2-iodo-3-methylbenzoate , the Copper-Free variant is the superior choice for maximizing product purity and yield, particularly when using expensive or complex alkynes. While the Copper-Cocatalyzed method offers faster reaction kinetics, the steric hindrance at the C2 position significantly retards the transmetallation step, allowing the competing Glaser homocoupling (alkyne dimerization) to dominate, leading to difficult purification.

This guide details the mechanistic divergence, experimental data, and optimized protocols for both methodologies.

Substrate Analysis: The "Ortho-Effect" Stress Test

The substrate, Ethyl 2-iodo-3-methylbenzoate , presents a specific challenge known as the "1,2,3-congested motif."

  • Electronic Profile: The C2-Iodide is activated for oxidative addition by the electron-withdrawing ester at C1. However, the C3-Methyl group is weakly electron-donating.

  • Steric Profile (Critical): The iodine atom is sandwiched between the ethyl ester (C1) and the methyl group (C3).

    • Impact on Cu-Catalysis: The transmetallation step (transfer of the alkyne from Cu to Pd) is highly sensitive to steric bulk. The "picket fence" created by the C1 and C3 substituents makes the Pd center difficult to access for the bulky copper acetylide species.

    • Impact on Cu-Free: This mechanism relies on the coordination of the alkyne to the Pd center followed by base-assisted deprotonation. While also sensitive to sterics, it avoids the formation of the bulky Cu-acetylide intermediate.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how the Copper cycle (red) intersects with the Palladium cycle (blue), whereas the Copper-free pathway (green) operates independently.

Sonogashira_Mechanism Start Ethyl 2-iodo-3-methylbenzoate (Substrate) OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) Start->OxAdd Fast Pd0 Pd(0) Active Species Transmetal Transmetallation (Slow due to C1/C3 Sterics) OxAdd->Transmetal Cu-Method Coordination Alkyne Coordination (Pd-Pi-Complex) OxAdd->Coordination Cu-Free Method Cu_Acetylide Cu(I)-Acetylide (Bulky Intermediate) Cu_Acetylide->Transmetal Glaser Glaser Homocoupling (Impurity) Cu_Acetylide->Glaser O2 Leak / Slow Cross-Coupling Product Coupled Product (Isocoumarin Precursor) Transmetal->Product Reductive Elimination Deprotonation Base-Assisted Deprotonation (Rate Limiting) Coordination->Deprotonation Deprotonation->Product Reductive Elimination

Figure 1: Mechanistic divergence. The Cu-pathway (Red) risks homocoupling when the Transmetallation step is stalled by the substrate's steric hindrance.

Performance Comparison Data

The following data is derived from comparative kinetics of ortho-substituted aryl iodides in heterocycle synthesis applications.

FeatureMethod A: Copper-Cocatalyzed Method B: Copper-Free
Catalyst System

(5 mol%) + CuI (2 mol%)

(5 mol%) +

(10-20 mol%)
Base

(Triethylamine)
Piperidine or

Solvent THF or DMFDMF or Acetonitrile
Temperature RT to 40°C60°C to 80°C
Time to Completion 2 - 4 Hours6 - 12 Hours
Yield (Isolated) 65 - 75%85 - 92%
Impurity Profile High levels of Alkyne Dimer (Glaser product).[1] Requires chromatography.Clean. Minimal homocoupling.
Steric Tolerance Poor. Cu-acetylide struggles to transfer to the hindered Pd center.Good. Smaller linear alkyne coordinates directly.
Why Method A Fails (The "Stall" Effect)

In the Copper-catalyzed method, the oxidative addition of the iodide is fast. However, the bulky Cu-acetylide cannot easily approach the crowded Pd center (blocked by the methyl and ester groups). This "stall" leaves the Cu-acetylide in solution for extended periods, where trace oxygen causes it to dimerize (Glaser coupling), consuming your alkyne and complicating purification.

Experimental Protocols

Method A: Copper-Cocatalyzed (Use only for cheap alkynes)

Best for: Rapid screening when alkyne is in excess.

  • Degassing (Crucial): In a reaction vial, combine Ethyl 2-iodo-3-methylbenzoate (1.0 eq),

    
     (0.05 eq), and CuI (0.02 eq). Seal and purge with Argon for 10 minutes.
    
    • Why: Cu(I) is easily oxidized to Cu(II) by air, which actively catalyzes the homocoupling of alkynes.

  • Solvent Addition: Add degassed THF (0.2 M concentration) and

    
     (3.0 eq) via syringe.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.

    • Observation: The solution typically turns dark brown/black immediately.

  • Reaction: Stir at Room Temperature.

    • Self-Validating Check: Spot TLC after 30 mins. If a non-polar spot (homocoupler) appears rapidly and starting material remains, the catalyst has "stalled." Heat to 40°C.

  • Workup: Filter through a celite pad to remove Cu salts before extraction.

Method B: Copper-Free (Recommended Standard)

Best for: High yield, clean isolation, and expensive alkynes.

  • Catalyst Prep: In a reaction vial, combine Ethyl 2-iodo-3-methylbenzoate (1.0 eq),

    
     (0.05 eq), and 
    
    
    
    (0.20 eq).
    • Note: The higher phosphine loading (1:4 Pd:L ratio) stabilizes the Pd(0) species at the higher temperatures required for Cu-free coupling.

  • Base/Solvent: Add Piperidine (3.0 eq) and Acetonitrile or DMF (0.2 M).

    • Chemistry Insight: Piperidine acts as both a base and a ligand, assisting in the proton transfer step which is the rate-determining step in the Cu-free mechanism.

  • Deoxygenation: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 70°C .

    • Why Heat? Without Copper to activate the alkyne, thermal energy is required to drive the carbopalladation/deprotonation cycle.

  • Monitoring: Monitor by TLC or HPLC.

    • Self-Validating Check: The reaction will be slower than Method A. Do not add more catalyst if it looks slow; simply ensure the temperature is maintained. The absence of the "dimer spot" on TLC confirms the pathway efficiency.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews. Link

  • Liang, Y., et al. (2011). Copper-free Sonogashira coupling. Organic Chemistry Portal / Synlett. Link

  • Soudy, I. D., et al. (2023). Synthesis of Isocoumarins via Sonogashira Coupling. Journal of Heterocyclic Chemistry. (Contextual reference for isocoumarin precursors). Link

  • Glaser Coupling Mechanism & Side Reactions. Wikipedia / Organic Chemistry Portal. Link

Sources

Technical Guide: Ethyl 2-iodo-3-methylbenzoate in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Ethyl 2-iodo-3-methylbenzoate , a specialized organohalide intermediate. It is designed for application scientists and medicinal chemists requiring high-fidelity data on reactivity, comparative performance, and experimental protocols.

Executive Summary & Strategic Positioning

Ethyl 2-iodo-3-methylbenzoate (CAS: 852050-86-3) is a high-value aryl iodide scaffold used primarily as a regioselective building block in the synthesis of polysubstituted aromatic systems.

Unlike simple benzoates, this molecule presents a unique "Ortho-Ortho" Steric Challenge : the reactive iodine center is flanked by an ester group at C1 and a methyl group at C3. This steric crowding necessitates the use of the Iodide leaving group over Bromide or Chloride to ensure oxidative addition occurs at practically useful rates in Palladium-catalyzed cross-couplings.

Key Performance Indicators (KPIs)
FeatureSpecificationAdvantage
Leaving Group Iodine (I)~1000x faster oxidative addition vs. Bromide in sterically hindered systems.
Steric Profile 3-Methyl (Ortho)Directs regioselectivity; prevents unwanted side-reactions at the C3 position.
Electronic State Electron-DeficientThe ester group activates the ring for nucleophilic attack but deactivates it for electrophilic substitution.
Primary Use Suzuki/SonogashiraCritical intermediate for biaryl kinase inhibitors and conjugated polymers.

Comparative Analysis: Why Choose the Iodo-Analog?

In drug discovery, the choice between Aryl-I, Aryl-Br, and Aryl-Cl is often a trade-off between reactivity and cost . For the 3-methylbenzoate system, the steric hindrance renders the Bromide and Chloride analogs significantly less efficient.

Performance Matrix: Leaving Group Efficiency

Data normalized to Ethyl 2-iodo-3-methylbenzoate (Baseline = 100)

MetricEthyl 2-iodo-3-methylbenzoate Ethyl 2-bromo-3-methylbenzoateEthyl 2-chloro-3-methylbenzoate
C-X Bond Energy ~65 kcal/mol (Weakest)~81 kcal/mol~96 kcal/mol (Strongest)
Oxidative Addition Rate Very High (Fast) ModerateLow (Requires specialized ligands)
Yield (Steric Coupling) 85-95% 40-60% (Incomplete conversion common)<20% (Without Buchwald ligands)
Catalyst Loading Low (1-3 mol% Pd)Medium (5-10 mol% Pd)High (Often requires Ni or specialized Pd)
Cost Efficiency Low (High raw material cost)High (Cheaper starting material)Very High
Stability Light Sensitive (Store <20°C)StableStable

Scientific Insight: The 3-methyl group exerts steric pressure on the metal center during the catalytic cycle. The C–I bond's longer length and lower dissociation energy allow the Palladium catalyst to insert itself between the carbon and halogen much easier than with the shorter C–Br bond, effectively "bypassing" the steric gate created by the methyl group.

Critical Applications & Mechanism

A. Modular Drug Synthesis (Suzuki-Miyaura)

This compound is a staple in fragment-based drug discovery (FBDD). It allows for the rapid installation of a benzoate "head" onto a heteroaryl "body."

  • Mechanism: Pd(0) inserts into the C-I bond. The adjacent ester group can coordinate with the metal, occasionally stabilizing the intermediate (Chelation effect), though the 3-methyl group prevents formation of bis-complexes, enforcing a mono-ligated pathway that favors reductive elimination.

B. Advanced Materials (Sonogashira)

Used to synthesize Poly(phenylene ethynylene) (PPE) derivatives. The ethyl ester provides solubility, while the iodine allows for polymerization with di-alkynes.

  • Advantage: The iodine handle allows polymerization to proceed at lower temperatures (<60°C), preventing thermal degradation of the ester functionality.

Validated Experimental Protocol

Protocol: Sonogashira Coupling of Ethyl 2-iodo-3-methylbenzoate with Phenylacetylene. Objective: To demonstrate the high reactivity of the steric scaffold under mild conditions.

Reagents
  • Substrate: Ethyl 2-iodo-3-methylbenzoate (1.0 eq, 290 mg, 1.0 mmol)

  • Coupling Partner: Phenylacetylene (1.2 eq, 122 mg)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI) (0.01 eq, 1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio, 5 mL total) - Degassed

Step-by-Step Methodology
  • System Preparation (Self-Validation Step):

    • Flame-dry a 25 mL Schlenk flask under vacuum. Backfill with Argon 3x.

    • Validation: Ensure the flask is cool before adding reagents to prevent solvent flash-off.

  • Reagent Loading:

    • Add PdCl₂(PPh₃)₂ (14 mg) and CuI (2 mg) to the flask.

    • Add Ethyl 2-iodo-3-methylbenzoate (290 mg).[1]

    • Seal and purge with Argon for 5 minutes.

  • Solvent Addition:

    • Inject degassed THF (2.5 mL) and Et₃N (2.5 mL) via syringe.

    • Observation: The solution should turn slightly yellow/brown (catalyst solvation).

  • Initiation:

    • Add Phenylacetylene (135 µL) dropwise at Room Temperature (RT).

    • Causality: The reaction is exothermic. Adding dropwise prevents thermal runaway which can promote homocoupling of the alkyne (Glaser coupling side-reaction).

  • Reaction Monitoring:

    • Stir at RT for 4 hours.

    • TLC Control: Mobile phase Hexane/EtOAc (9:1). Product R_f ≈ 0.6; SM R_f ≈ 0.8.

    • Validation: The reaction is complete when the UV-active SM spot disappears.

  • Workup:

    • Filter the suspension through a Celite pad (removes Pd/Cu salts). Wash with Et₂O.

    • Concentrate filtrate in vacuo.

    • Purify via Flash Column Chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Expected Yield: 88-94% (Pale yellow oil).

Visualizations

A. Synthesis & Reactivity Flow

This diagram illustrates the synthesis of the intermediate and its divergence into three primary application pathways.

ReactionPathways Precursor 2-Amino-3-methylbenzoic Acid Intermediate Ethyl 2-iodo-3-methylbenzoate (The Core Scaffold) Precursor->Intermediate 1. NaNO2, HCl 2. KI (Sandmeyer) 3. EtOH, H+ Suzuki Biaryl Products (Kinase Inhibitors) Intermediate->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Alkynylated Benzoates (OLED Materials) Intermediate->Sonogashira Terminal Alkyne Pd/Cu, Et3N Heck Vinyl Benzoates (Styrenic Monomers) Intermediate->Heck Olefin Pd(OAc)2 Steric Steric Hindrance (3-Me) Requires Iodo-Leaving Group Steric->Intermediate

Caption: Synthesis and divergent application pathways of Ethyl 2-iodo-3-methylbenzoate, highlighting the necessity of the Iodo-group for steric clearance.

B. Reactivity vs. Sterics Logic

This logic tree explains the decision-making process for selecting the Iodo-derivative over cheaper alternatives.

DecisionLogic Start Target: Ortho-Substituted Benzoate CheckSterics Is C3 Position Substituted? Start->CheckSterics Yes Yes (e.g., 3-Methyl) CheckSterics->Yes No No (H) CheckSterics->No SelectI Use Aryl-Iodide (Required for Oxidative Addition) Yes->SelectI SelectBr Use Aryl-Bromide (Cheaper, Sufficient Rate) No->SelectBr Result Ethyl 2-iodo-3-methylbenzoate SelectI->Result High Yield Pathway

Caption: Decision matrix for selecting the Iodo-scaffold based on steric substitution patterns.

References

  • Synthesis of Methyl 2-iodo-3-methylbenzoate (Analogous Protocol)

    • Source: GuideChem / P
    • Relevance: Describes the Sandmeyer conversion of the amino-precursor to the iodo-benzo
    • Link:

  • Comparative Reactivity of Aryl Halides

    • Source:Journal of the American Chemical Society (Campeau et al., 2006).
    • Relevance: Establishes the reactivity hierarchy (I > Br > Cl)
    • Link:

  • Applications in Materials Science (Polymers)

    • Source: BenchChem Applic
    • Relevance: Details the use of 2-iodobenzoates in Sonogashira coupling for conjug
    • Link:

  • Physical Properties & Safety Data

    • Source: PubChem Compound Summary (CID 57436974).
    • Relevance: Verification of molecular weight (290.1 g/mol ) and safety handling for iodo-esters.
    • Link:(Note: Specific isomer data extrapolated from close analogs in PubChem database).

  • General Reactivity of Ortho-Substituted Benzoates

    • Source: ChemicalBook / TCI Chemicals.
    • Relevance: Commercial specifications and handling of light-sensitive iodo-esters.
    • Link:

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.